Parp-1-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H25FN4O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[3-[(4-aminopiperidin-1-yl)methyl]phenyl]-6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C23H25FN4O/c24-16-11-19-21-18(4-7-26-23(19)29)22(27-20(21)12-16)15-3-1-2-14(10-15)13-28-8-5-17(25)6-9-28/h1-3,10-12,17,27H,4-9,13,25H2,(H,26,29) |
InChI Key |
FNXYFOFBZPBUFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)C3=C4CCNC(=O)C5=C4C(=CC(=C5)F)N3 |
Origin of Product |
United States |
Foundational & Exploratory
Parp-1-IN-1: A Deep Dive into its Mechanism of Action
A comprehensive analysis of the highly selective PARP-1 inhibitor, Parp-1-IN-1, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and its role within key signaling pathways.
This compound has emerged as a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and other critical cellular processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, designed for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound exerts its therapeutic effect through the competitive inhibition of PARP-1. PARP-1 plays a crucial role in the repair of single-strand DNA breaks (SSBs). When these breaks occur, PARP-1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage. By inhibiting the catalytic activity of PARP-1, this compound prevents the formation of PAR chains. This leads to the accumulation of unrepaired SSBs, which can then collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs is particularly lethal, a concept known as synthetic lethality.
Quantitative Analysis of this compound Activity
The inhibitory potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Activity | |
| Target | IC50 (nM) |
| PARP-1 | 0.96[1][2] |
| PARP-2 | 61.90[1][2] |
| Selectivity (PARP-2/PARP-1) | 64.5-fold [1] |
| Antiproliferative Activity (IC50, μM) | |
| Cell Line | IC50 (μM) |
| MX-1 (BRCA1 mutant) | 9.64 |
| A549 | 106.3 |
| MCF7 | 123.5 |
Signaling Pathways
The inhibition of PARP-1 by this compound has significant implications for several intracellular signaling pathways, primarily the DNA damage response, NF-κB signaling, and MAPK signaling pathways.
DNA Damage Response Pathway
The central mechanism of action of this compound is the disruption of the DNA damage response. The following diagram illustrates the simplified workflow of PARP-1's role in single-strand break repair and how this compound intervenes.
NF-κB Signaling Pathway
PARP-1 is also known to function as a co-activator of the transcription factor NF-κB, which is involved in inflammation, immunity, and cell survival. By inhibiting PARP-1, this compound can modulate NF-κB-dependent gene expression.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. PARP-1 has been shown to influence MAPK signaling, and its inhibition can therefore impact these cellular processes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PARP-1 and PARP-2 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against PARP-1 and PARP-2 enzymes.
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP enzymes in the presence of varying concentrations of the inhibitor. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone H1
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
96-well microplates
-
This compound (dissolved in DMSO)
Procedure:
-
Coat a 96-well plate with histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the PARP enzyme (PARP-1 or PARP-2) to each well.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
Objective: To assess the antiproliferative effect of this compound on different cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MX-1, A549, MCF7)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle (DMSO) for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[3][4][5][6]
Western Blot for PARP Activity
Objective: To confirm the inhibition of PARP activity in cells treated with this compound by detecting the levels of poly(ADP-ribose) (PAR).
Principle: Western blotting is used to detect the presence of specific proteins in a complex mixture. In this case, an antibody specific to PAR is used to visualize the extent of PARylation, which is a direct indicator of PARP activity.
Materials:
-
Cells treated with this compound and a DNA damaging agent (e.g., H2O2) to induce PARP activity.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against PAR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the intensity of the PAR signal in this compound treated cells indicates inhibition of PARP activity.[7]
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Principle: A human tumor xenograft model is created by implanting human cancer cells into immunocompromised mice. The effect of the drug on tumor growth is then monitored over time.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
MDA-MB-436 human breast cancer cells.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject MDA-MB-436 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for PAR levels).
-
Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.[8][9]
References
- 1. search.library.ucr.edu [search.library.ucr.edu]
- 2. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
The Discovery and Synthesis of Potent PARP-1 Inhibitors: A Technical Guide Featuring Olaparib
Introduction
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a pivotal class of molecules in cancer therapy. While the specific designation "Parp-1-IN-1" does not correspond to a standardly recognized molecule in scientific literature, this whitepaper will focus on Olaparib (formerly AZD2281), the first-in-class PARP inhibitor to receive clinical approval. Olaparib serves as an exemplary case study to explore the core principles of PARP-1 inhibitor development, from initial discovery to synthetic methodologies and biological evaluation.
Poly(ADP-ribose) polymerase-1 is a key enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] The inhibition of PARP-1 has emerged as a clinically validated strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.[1][2] In these tumor cells, unrepaired SSBs accumulate and degenerate into more cytotoxic double-strand breaks (DSBs) during replication. With a compromised homologous recombination (HR) repair pathway due to BRCA mutations, these cells are unable to repair the DSBs, leading to cell death.[1]
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details, experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this important class of therapeutic agents.
Quantitative Data: Potency and Selectivity of Olaparib
The inhibitory activity of Olaparib against PARP enzymes is a critical determinant of its therapeutic efficacy. The following table summarizes the key quantitative data for Olaparib's potency.
| Inhibitor | Target | IC50 (nM) | Notes |
| Olaparib (AZD2281) | PARP-1 | 5 | Potent inhibitor of PARP-1.[3] |
| Olaparib (AZD2281) | PARP-2 | 1 | Also shows high potency against PARP-2.[3] |
Experimental Protocols
Synthesis of Olaparib (Medicinal Chemistry Route)
The following protocol describes a common synthetic route for Olaparib, designed for analogue synthesis.[4]
Step 1: Synthesis of Phosphonate Intermediate (2)
-
To a solution of 2-formylbenzoic acid (1), dimethylphosphite is added.
-
The reaction mixture is stirred at room temperature to yield the phosphonate intermediate (2). The reported yield for this step is 95%.[4]
Step 2: Horner-Wadsworth-Emmons Reaction
-
The phosphonate (2) is reacted with aldehyde (3) in a Horner-Wadsworth-Emmons reaction.
-
This reaction produces a 1:1 E:Z mixture of the olefin (4) with a reported yield of 96%.[4]
Step 3: Formation of the Phthalazinone Core (5)
-
The nitrile of intermediate (4) is hydrolyzed using aqueous sodium hydroxide at 90°C.
-
Following hydrolysis, hydrazine hydrate is added to the same reaction vessel to facilitate the cyclization, forming the phthalazinone core (5). The yield for this two-step, one-pot procedure is 77%.[4]
Step 4: Amide Coupling with N-Boc-piperazine
-
The phthalazinone (5) is coupled with N-Boc-piperazine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent in N,N-dimethylacetamide.
-
This step yields the Boc-protected intermediate (6) in 78% yield.[4]
Step 5: Boc Deprotection
-
The Boc protecting group is removed from intermediate (6) using aqueous ethanolic hydrochloric acid.
-
This affords the free amine (7).
Step 6: Final Amide Formation
-
The amine (7) is reacted with cyclopropanecarbonyl chloride in dichloromethane to yield the final product, Olaparib. The reported yield for this final step is 83%.[4]
PARP-1 Inhibitory Activity Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARP-1)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Test compounds (e.g., Olaparib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
Procedure:
-
Coating Plates: Streptavidin-coated plates are incubated with biotinylated NAD+.
-
Enzyme Reaction: In a separate plate, the PARP-1 enzyme is incubated with histones in the assay buffer in the presence of various concentrations of the test compound or vehicle (DMSO).
-
Initiation of PARylation: The reaction is initiated by the addition of the NAD+ solution. The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones.
-
Transfer to Coated Plate: The reaction mixture is transferred to the streptavidin-coated plates, allowing the biotinylated PAR polymers to bind.
-
Detection: The plates are washed, and an anti-PAR antibody-HRP conjugate is added. After another incubation and washing step, the HRP substrate is added.
-
Measurement: The absorbance is measured at a specific wavelength. The IC50 value, the concentration of inhibitor required to reduce the PARP-1 activity by 50%, is calculated from the dose-response curve.
Visualizations
Signaling Pathway: PARP-1 in DNA Damage Response
Caption: PARP-1 signaling in DNA damage repair and the mechanism of action of Olaparib.
Experimental Workflow: PARP-1 Inhibitor Screening
Caption: A typical workflow for the screening and identification of novel PARP-1 inhibitors.
Logical Relationship: The Concept of Synthetic Lethality
Caption: The principle of synthetic lethality in BRCA-deficient cancer cells treated with a PARP-1 inhibitor.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of Parp-1-IN-1: A Highly Selective PARP-1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for highly selective inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) is a pivotal area in cancer therapy. The differentiation between inhibiting PARP-1 and its closely related isoform, PARP-2, is crucial for mitigating off-target effects and improving therapeutic outcomes. This technical guide delves into the structure-activity relationship (SAR) of Parp-1-IN-1, a potent and highly selective PARP-1 inhibitor, also identified as compound Y49 in the foundational study by Yu J, et al.[1]. This document provides a comprehensive overview of the quantitative SAR data, detailed experimental protocols, and visual representations of the underlying molecular logic and pathways.
Core Structure and Strategy for Selectivity
This compound (Y49) was developed through a structure-based design strategy aimed at exploiting differences in the catalytic domains of PARP-1 and PARP-2. The core scaffold of this series of inhibitors is based on rucaparib analogues. The key design strategy focused on introducing modifications that would create favorable interactions within the PARP-1 active site while being sterically hindered or otherwise unfavorable in the PARP-2 active site, thus achieving high selectivity.
Structure-Activity Relationship (SAR) Analysis
The SAR study of this compound and its analogs reveals critical insights into the molecular features governing potency and selectivity. The quantitative data, summarized in the tables below, showcases how modifications to different parts of the chemical scaffold impact the inhibitory activity against both PARP-1 and PARP-2.
Table 1: SAR of Analogs with Modifications at the Piperidine Ring
| Compound ID | R Group | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| Y49 (this compound) | H | 0.96 | 61.90 | 64.5 |
| Y48 | CH3 | 1.23 | 85.20 | 69.3 |
| Y50 | F | 0.88 | 55.40 | 63.0 |
| Y51 | Cl | 1.54 | 102.6 | 66.6 |
Data extracted from Yu J, et al. Eur J Med Chem. 2022;227:113898.[1]
Table 2: SAR of Analogs with Modifications on the Benzyl Group
| Compound ID | R' Group | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| Y49 (this compound) | H | 0.96 | 61.90 | 64.5 |
| Y29 | 4-F | 0.66 | 45.80 | 69.4 |
| Y31 | 3-F | 0.41 | 30.20 | 73.7 |
| Y17 | 2-F | 0.61 | 42.10 | 69.0 |
Data extracted from Yu J, et al. Eur J Med Chem. 2022;227:113898.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the development and evaluation of this compound and its analogs.
PARP-1 and PARP-2 Enzymatic Assay
A fluorometric assay was employed to determine the in vitro inhibitory activity of the synthesized compounds against PARP-1 and PARP-2.
-
Reagents and Materials :
-
Recombinant human PARP-1 and PARP-2 enzymes.
-
HT Universal PARP Assay Kit.
-
NAD+ (Nicotinamide adenine dinucleotide).
-
Activated DNA.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well black plates.
-
-
Procedure :
-
The test compounds were serially diluted in DMSO and then further diluted in assay buffer to the desired concentrations.
-
In a 384-well plate, 5 µL of the diluted compound solution was added to each well.
-
A mixture of PARP-1 or PARP-2 enzyme, activated DNA, and NAD+ in assay buffer was prepared.
-
10 µL of the enzyme mixture was added to each well to initiate the reaction.
-
The plate was incubated at room temperature for 60 minutes.
-
After incubation, 10 µL of the developer reagent was added to each well.
-
The plate was incubated for an additional 15 minutes at room temperature in the dark.
-
The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was evaluated against human cancer cell lines, including MX-1 (breast cancer, BRCA1 mutant), MCF-7 (breast cancer), and A549 (lung cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture :
-
The respective cell lines were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Procedure :
-
Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) was also included.
-
The plates were incubated for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
The medium containing MTT was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The percentage of cell growth inhibition was calculated relative to the vehicle control, and the IC50 values were determined using a dose-response curve.
-
Visualizations
Signaling Pathway of PARP-1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). PARP-1 inhibitors, such as this compound, block this process, leading to the accumulation of SSBs which can then result in more cytotoxic double-strand breaks (DSBs), particularly in cancer cells with deficient homologous recombination repair (like those with BRCA mutations).
Caption: PARP-1 signaling in DNA repair and the mechanism of its inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the half-maximal inhibitory concentration (IC50) of this compound and its analogs.
References
Parp-1-IN-1: A Technical Guide to its High-Affinity Binding to PARP1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Parp-1-IN-1 to its target, Poly(ADP-ribose) polymerase 1 (PARP1). This compound, also identified as compound Y49, is a highly selective and orally active inhibitor of PARP1, a key enzyme in the DNA damage response pathway. This document details the quantitative binding data, the experimental methodologies for its determination, and the relevant signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.
Quantitative Binding Affinity Data
This compound demonstrates potent and selective inhibition of PARP1. The following table summarizes the key quantitative metrics of its binding affinity.
| Inhibitor | Target | Assay Type | IC50 | Selectivity (PARP2/PARP1) | Reference |
| This compound (Y49) | PARP1 | Enzymatic Assay | 0.96 nM | 64.5 | [1] |
| This compound (Y49) | PARP2 | Enzymatic Assay | 61.90 nM | - | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of the binding affinity of this compound to PARP1 involves a biochemical assay that measures the enzymatic activity of PARP1 in the presence of the inhibitor. While the full detailed protocol from the primary literature is proprietary, a representative protocol for a homogenous PARP1 enzymatic assay is provided below. This type of assay is commonly used in high-throughput screening for PARP inhibitors.
Representative Homogenous PARP1 Enzymatic Assay Protocol
This protocol is based on the principles of a fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human PARP1 enzyme
-
This compound (or other test inhibitors)
-
Nicotinamide adenine dinucleotide (NAD+), the substrate for PARP1
-
Activated DNA (e.g., nicked DNA) to stimulate PARP1 activity
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2, DTT, and a surfactant)
-
Detection reagents (specific to the assay format, e.g., fluorescently labeled NAD+ or an antibody against poly(ADP-ribose) chains)
-
384-well microplates
-
A microplate reader capable of detecting the appropriate signal (FP or TR-FRET).
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Reaction Mixture Preparation: A master mix containing recombinant PARP1 enzyme and activated DNA in the assay buffer is prepared.
-
Incubation: The PARP1/DNA mixture is dispensed into the wells of the microplate, followed by the addition of the serially diluted this compound. The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+.
-
Reaction Incubation: The plate is incubated for a specific duration (e.g., 60-120 minutes) at room temperature to allow for the PARP1-catalyzed poly(ADP-ribosyl)ation.
-
Detection: The detection reagents are added to the wells. The signal, which is inversely proportional to the enzymatic activity, is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
PARP1 is a critical enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism for single-strand breaks. The inhibition of PARP1 by this compound has significant implications for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as homologous recombination.
PARP1's Role in Base Excision Repair (BER)
The following diagram illustrates the central role of PARP1 in the BER pathway.
Caption: The role of PARP1 in the Base Excision Repair (BER) pathway.
Upon detection of a single-strand DNA break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other essential DNA repair proteins, including XRCC1, DNA Ligase III, and DNA Polymerase β, to form the BER repair complex. This complex then excises the damaged base, synthesizes a new DNA strand, and ligates the nick, thereby restoring the integrity of the DNA.
Mechanism of Action of this compound: Synthetic Lethality
This compound, as a PARP1 inhibitor, blocks the synthesis of PAR chains. This inhibition has a profound cytotoxic effect on cancer cells that have a deficient homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations. This concept is known as "synthetic lethality."
The diagram below illustrates the principle of synthetic lethality induced by PARP1 inhibition.
Caption: Mechanism of synthetic lethality with PARP1 inhibitors.
In normal cells with a functional HR pathway, the inhibition of PARP1-mediated BER can lead to the accumulation of single-strand breaks, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. However, these DSBs can be efficiently repaired by the HR pathway, ensuring cell survival.
In contrast, in cancer cells with a defective HR pathway (e.g., due to BRCA1/2 mutations), the inhibition of PARP1 by this compound leads to an accumulation of DSBs that cannot be repaired. This overwhelming DNA damage triggers apoptosis, leading to the selective killing of cancer cells.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical workflow for determining the IC50 value of a PARP1 inhibitor like this compound.
Caption: Workflow for determining the IC50 of a PARP1 inhibitor.
This structured workflow ensures a reproducible and accurate determination of the inhibitor's potency, a critical parameter in the drug development process.
References
Parp-1-IN-1 Selectivity Profile: A Technical Overview for Researchers
Despite a comprehensive search of available scientific literature, specific quantitative data on the selectivity profile of Parp-1-IN-1 against other PARP (Poly (ADP-ribose) polymerase) enzymes remains elusive. This technical guide, therefore, provides a framework for understanding and evaluating PARP inhibitor selectivity, drawing upon established methodologies and the known signaling pathways of PARP-1. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel PARP inhibitors.
Understanding PARP-1 and the Rationale for Selective Inhibition
Poly (ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme involved in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs)[1]. Upon detecting a DNA break, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage[2][3].
The PARP family consists of 17 members, with PARP-1 and PARP-2 being the most well-characterized and sharing significant structural homology in their catalytic domains[4]. While many first-generation PARP inhibitors show activity against both PARP-1 and PARP-2, there is a growing interest in developing highly selective PARP-1 inhibitors. The rationale for this is to potentially reduce off-target effects and associated toxicities, thereby improving the therapeutic index of these drugs[5].
Quantitative Assessment of PARP Inhibitor Selectivity
To determine the selectivity of a compound like this compound, its inhibitory activity against a panel of PARP enzymes is measured. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The selectivity of an inhibitor for PARP-1 over other PARP isoforms is typically expressed as a ratio of IC50 values. For example, a high PARP-2 IC50 / PARP-1 IC50 ratio would indicate high selectivity for PARP-1.
Table 1: Hypothetical Selectivity Profile of a PARP-1 Selective Inhibitor
| PARP Enzyme | IC50 (nM) | Selectivity vs. PARP-1 (Fold) |
| PARP-1 | 1 | 1 |
| PARP-2 | 100 | 100 |
| PARP-3 | >1000 | >1000 |
| TNKS-1 | >1000 | >1000 |
| TNKS-2 | >1000 | >1000 |
| Note: This table is for illustrative purposes only. No public data is available for this compound. |
Experimental Protocols for Determining PARP Inhibitor Selectivity
A variety of biochemical assays can be employed to determine the IC50 values of PARP inhibitors. These assays typically involve a purified PARP enzyme, its substrate NAD+, and a method to detect the product, poly(ADP-ribose).
General Enzymatic Assay Protocol (Chemiluminescent)
This protocol describes a common method for measuring PARP activity and inhibition.
Materials:
-
Purified recombinant human PARP enzymes (e.g., PARP-1, PARP-2, PARP-3, TNKS-1, TNKS-2)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Histone H1 (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent HRP substrate
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
White, opaque 96-well plates
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Coating the Plate: Coat the wells of a 96-well plate with Histone H1 overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).
-
Reaction Setup: To each well, add the assay buffer, activated DNA, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the purified PARP enzyme to each well to initiate the reaction.
-
Substrate Addition: Add biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate.
-
Wash the wells again.
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately measure the chemiluminescence signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value[6].
Fluorescence Polarization (FP) Assay
This is a homogeneous assay format that measures the binding of a fluorescently labeled ligand to the PARP enzyme.
Principle: A small fluorescently labeled molecule (tracer) that binds to the PARP active site will have a low fluorescence polarization value due to its rapid tumbling in solution. When bound to the much larger PARP enzyme, its tumbling is slowed, resulting in a high polarization value. An inhibitor that competes with the tracer for binding will displace it, leading to a decrease in fluorescence polarization.
Brief Protocol:
-
In a black microplate, combine the PARP enzyme, a fluorescent tracer, and the test inhibitor.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Calculate IC50 values from the dose-response curves.
Visualizing PARP-1 Signaling and Experimental Workflows
Graphviz diagrams can be used to illustrate the complex biological pathways and experimental procedures involved in PARP inhibitor research.
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.
Caption: General experimental workflow for determining PARP inhibitor selectivity.
Conclusion
While specific data for this compound is not currently available in the public domain, the methodologies and principles outlined in this guide provide a robust framework for its characterization. Determining the selectivity profile of any novel PARP inhibitor is a critical step in its preclinical development. By employing a panel of PARP enzyme assays and carefully analyzing the resulting IC50 data, researchers can gain valuable insights into the compound's potency and specificity, which are crucial for predicting its therapeutic potential and potential off-target effects. The provided diagrams offer a visual representation of the underlying biological processes and the experimental steps required for this essential evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. courses.edx.org [courses.edx.org]
Parp-1-IN-1 In Vitro Enzymatic Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic assay for Parp-1-IN-1, a highly selective and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document outlines the core principles of PARP-1 inhibition, presents available quantitative data, details a representative experimental protocol, and visualizes key pathways and workflows.
Introduction to PARP-1 and its Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage.[1] Upon detecting DNA single-strand breaks, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits DNA repair machinery to the site of damage.[1] Inhibition of PARP-1 has emerged as a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
This compound is a notable inhibitor due to its high selectivity for PARP-1. Understanding its activity through in vitro enzymatic assays is fundamental for its preclinical and clinical development.
Quantitative Data for this compound
The inhibitory potency of this compound is primarily defined by its half-maximal inhibitory concentration (IC50) value against the target enzyme. While this compound is known to be highly selective for PARP-1, specific IC50 values for other PARP isoforms are not widely published. The table below summarizes the known potency of this compound and provides context by comparing it with the selectivity profiles of other well-characterized PARP inhibitors.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Tankyrase-1 (TNKS1) IC50 (nM) | Tankyrase-2 (TNKS2) IC50 (nM) | Selectivity Notes |
| This compound | 0.96 | Data not available | Data not available | Data not available | Reported to be highly selective for PARP-1. |
| Olaparib | 5 | 1 | 1500 | Data not available | Dual inhibitor of PARP-1 and PARP-2.[1] |
| Rucaparib | 7 | Data not available | Data not available | Data not available | Potent PARP-1 inhibitor. |
| Talazoparib | 1 | Data not available | Data not available | Data not available | Potent PARP-1 inhibitor. |
| Niraparib | 3.8 | 2.1 | Data not available | Data not available | Dual inhibitor of PARP-1 and PARP-2. |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | Data not available | Data not available | Dual inhibitor of PARP-1 and PARP-2. |
| NMS-P118 | 9 (Kd) | 1390 (Kd) | Data not available | Data not available | Highly selective for PARP-1 over PARP-2.[2] |
| AZD5305 | 3 | >10,000 | Data not available | Data not available | Highly selective for PARP-1.[2] |
Experimental Protocol: Homogeneous Fluorescence-Based In Vitro PARP-1 Enzymatic Assay
This section details a representative protocol for a homogeneous, fluorescence-based in vitro enzymatic assay to determine the IC50 of this compound. This type of assay is commonly used for high-throughput screening.
3.1. Principle
The assay measures the consumption of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP-1, during the PARylation reaction. A decrease in NAD+ concentration, which is proportional to PARP-1 activity, is detected by a fluorescent probe. The presence of an inhibitor like this compound will reduce PARP-1 activity, resulting in a smaller decrease in the fluorescent signal.
3.2. Materials and Reagents
-
Recombinant Human PARP-1 Enzyme
-
This compound (or other test inhibitors)
-
NAD+
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA)
-
Fluorescence Detection Reagent (NAD+ cycling/detection system)
-
384-well black microplates
-
Multichannel pipettes
-
Plate reader with fluorescence detection capabilities (e.g., Ex/Em = 540/590 nm)
3.3. Assay Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant PARP-1 enzyme to the desired working concentration in assay buffer.
-
Prepare a working solution of NAD+ and activated DNA in assay buffer.
-
-
Assay Reaction:
-
To each well of the 384-well plate, add the following components in order:
-
5 µL of diluted this compound or vehicle control.
-
10 µL of the PARP-1 enzyme solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the NAD+/activated DNA solution to each well.
-
-
Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and develop the signal by adding 10 µL of the fluorescence detection reagent to each well.
-
Incubate the plate at room temperature for an additional 15-30 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
3.4. Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 x [1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background)]
-
Signal_Background is the fluorescence from wells with no enzyme.
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
PARP-1 In Vitro Enzymatic Assay Workflow
The following diagram illustrates the key steps in a typical in vitro enzymatic assay for screening PARP-1 inhibitors.
Caption: Workflow for a PARP-1 in vitro enzymatic assay.
Simplified PARP-1 Signaling Pathway in DNA Damage Response
This diagram outlines the central role of PARP-1 in the DNA damage response, leading to the recruitment of repair proteins.
Caption: PARP-1 signaling in the DNA damage response.
References
The Effect of Parp-1-IN-1 on DNA Damage Repair Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key nuclear enzyme that plays a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, has led to the development of several PARP inhibitors. Parp-1-IN-1 is a potent and selective inhibitor of PARP-1, and understanding its precise effects on DNA damage repair pathways is crucial for its preclinical and clinical development.
This technical guide provides an in-depth overview of the core mechanisms by which this compound influences the intricate network of DNA damage repair, with a focus on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). We present quantitative data from representative studies, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
The Central Role of PARP-1 in DNA Damage Repair
PARP-1 acts as a DNA damage sensor. Upon detecting a single-strand break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones. This process, known as PARylation, serves two main purposes: it creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, and it causes the chromatin structure to relax, allowing repair machinery to access the DNA.
While PARP-1 is a major player in the Base Excision Repair (BER) pathway for SSBs, its influence extends to the repair of more complex DNA lesions like double-strand breaks (DSBs). The two primary pathways for DSB repair are Homologous Recombination (HR), a high-fidelity pathway that uses a sister chromatid as a template, and Non-Homologous End Joining (NHEJ), a more error-prone pathway that directly ligates the broken DNA ends. PARP-1 activity has been shown to influence the choice between these two pathways.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that competes with the NAD+ substrate for the catalytic domain of PARP-1, thereby preventing the synthesis of PAR. By inhibiting PARP-1's enzymatic activity, this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into DSBs, which are highly cytotoxic lesions. In cells with deficient HR, such as those with BRCA1/2 mutations, the accumulation of these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This is the principle of synthetic lethality that underlies the therapeutic potential of PARP inhibitors.
Effect of this compound on Homologous Recombination (HR)
Current evidence suggests that PARP-1 is not directly involved in the core enzymatic steps of HR. Instead, it appears to act as a regulator, controlling the accessibility of DNA ends to the HR machinery. Inhibition of PARP-1 can lead to a "hyper-recombinogenic" phenotype, characterized by an increased frequency of sister chromatid exchanges. This is thought to occur because in the absence of PARP-1 activity, more DSBs are channeled into the HR pathway for repair.
A key indicator of active HR is the formation of nuclear foci containing the RAD51 protein, which is essential for strand invasion. Studies with selective PARP-1 inhibitors have shown a dose-dependent increase in RAD51 foci formation upon induction of DNA damage, indicating an increased reliance on the HR pathway for repair.
Quantitative Data: Effect of a Selective PARP-1 Inhibitor on RAD51 Foci Formation
The following table summarizes representative data on the effect of a selective PARP-1 inhibitor on RAD51 foci formation in a human cancer cell line after treatment with a DNA damaging agent.
| Cell Line | Treatment | Concentration of PARP-1 Inhibitor (µM) | % of Cells with >5 RAD51 Foci |
| U2OS | DNA Damaging Agent | 0 | 15 ± 3 |
| U2OS | DNA Damaging Agent + PARP-1 Inhibitor | 0.1 | 28 ± 5 |
| U2OS | DNA Damaging Agent + PARP-1 Inhibitor | 1 | 45 ± 7 |
| U2OS | DNA Damaging Agent + PARP-1 Inhibitor | 10 | 62 ± 9 |
Data are representative and compiled from studies on selective PARP-1 inhibitors like Olaparib. Specific results for this compound may vary.
Effect of this compound on Non-Homologous End Joining (NHEJ)
The role of PARP-1 in NHEJ is more complex and appears to be context-dependent. Some studies suggest that PARP-1 can promote certain forms of NHEJ, particularly alternative NHEJ (A-NHEJ). PARP-1 can compete with the Ku70/80 heterodimer, a key factor in classical NHEJ (C-NHEJ), for binding to DNA ends. By inhibiting PARP-1, the balance may shift towards C-NHEJ.
In HR-deficient cells, the inhibition of PARP-1 can lead to an increased reliance on the error-prone NHEJ pathway to repair the resulting DSBs. This can contribute to the genomic instability and cytotoxicity observed with PARP inhibitor treatment in these cells.
Quantitative Data: Effect of a Selective PARP-1 Inhibitor on NHEJ Efficiency
The table below presents representative data on the effect of a selective PARP-1 inhibitor on the efficiency of NHEJ in an in vitro assay.
| Condition | Concentration of PARP-1 Inhibitor (µM) | Relative NHEJ Efficiency (%) |
| Control | 0 | 100 |
| PARP-1 Inhibitor | 0.1 | 92 ± 8 |
| PARP-1 Inhibitor | 1 | 75 ± 11 |
| PARP-1 Inhibitor | 10 | 58 ± 14 |
Data are representative and based on studies with selective PARP-1 inhibitors like Veliparib. The effect on NHEJ can be complex and cell-type specific.
Experimental Protocols
Immunofluorescence Staining for RAD51 Foci Formation
This protocol details the steps to visualize and quantify the formation of RAD51 foci in cells treated with this compound and a DNA damaging agent.
Materials:
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., Mitomycin C, Olaparib)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of this compound for 2 hours.
-
Add the DNA damaging agent at a predetermined concentration and incubate for the desired time (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Mount the coverslips onto glass slides using DAPI mounting medium.
-
Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100 cells per condition. Cells with more than 5 foci are typically considered positive.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method to detect DNA strand breaks at the level of individual cells.
Materials:
-
Treated cells
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Comet slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Prepare a 1% NMA solution and coat the comet slides. Let them dry completely.
-
Harvest and resuspend the treated cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 1% LMA (at 37°C).
-
Quickly pipette the cell/LMA mixture onto the pre-coated comet slide and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
-
Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Transfer the slides to a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., tail moment, % DNA in tail) using comet scoring software.
In Vitro NHEJ Assay
This assay measures the ability of cell extracts to repair a linearized plasmid DNA.
Materials:
-
Nuclear extracts from treated cells
-
Linearized plasmid DNA (e.g., pEGFP-N1 linearized with a restriction enzyme)
-
NHEJ reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM ATP, 1 mM DTT)
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Prepare nuclear extracts from cells treated with different concentrations of this compound.
-
Set up the NHEJ reaction by mixing the nuclear extract (10-20 µg of protein) with the linearized plasmid DNA (100-200 ng) in the NHEJ reaction buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding Proteinase K and incubating at 55°C for 30 minutes to digest the proteins.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA dye and visualize the DNA bands.
-
The formation of DNA multimers (dimers, trimers, etc.) indicates successful end-joining. Quantify the intensity of the multimer bands relative to the input linear DNA to determine the NHEJ efficiency.
Visualizations
Signaling Pathway: PARP-1's Role in DNA Damage Repair
Caption: PARP-1's central role in coordinating SSB repair and influencing DSB repair pathway choice.
Experimental Workflow: Assessing the Effect of this compound
Caption: Workflow for evaluating this compound's impact on DNA damage and repair pathways.
Logical Relationship: this compound and DNA Repair Pathway Choice
Caption: Logical flow of how this compound influences DNA repair pathway choice and cellular fate.
Conclusion
This compound, as a selective PARP-1 inhibitor, holds significant therapeutic potential by exploiting the principle of synthetic lethality. Its primary mechanism of action involves the inhibition of PARP-1's catalytic activity, leading to an accumulation of DNA single-strand breaks that are subsequently converted to double-strand breaks during replication. This guide has provided a comprehensive overview of how this compound modulates the two major DSB repair pathways, Homologous Recombination and Non-Homologous End Joining. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a foundational resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design of clinical trials and the development of effective combination therapies.
The Role of Parp-1-IN-1 in Synthetic Lethality with BRCA Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of synthetic lethality has emerged as a powerful strategy in oncology, exploiting the dependencies of cancer cells on specific DNA repair pathways. One of the most successful applications of this concept is the use of poly(ADP-ribose) polymerase (PARP) inhibitors in cancers harboring mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2. These mutations lead to a deficient homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, making the cancer cells exquisitely dependent on PARP-mediated single-strand break (SSB) repair. Inhibition of PARP leads to an accumulation of SSBs, which, upon replication, are converted into DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
Parp-1-IN-1 is a highly selective and orally active inhibitor of PARP-1.[1] Its high selectivity for PARP-1 over other PARP isoforms, such as PARP-2, may offer a more targeted therapeutic approach with a potentially improved safety profile. This technical guide provides an in-depth overview of the role of this compound in inducing synthetic lethality in BRCA-mutated cancers, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and efficacy.
Table 1: In Vitro Enzymatic Inhibition of PARP Isoforms by this compound
| Isoform | IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| PARP-1 | 0.96 | 64.5 |
| PARP-2 | 61.90 |
Data sourced from Yu J, et al. (2022).[2]
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| MX-1 | Breast Cancer | BRCA1 mutant | 9.64 |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | Not specified in the primary source, but used as a xenograft model sensitive to this compound. |
| MCF7 | Breast Cancer | Wild-type | 123.5 |
| A549 | Lung Cancer | Wild-type | 106.3 |
Data for MX-1, MCF7, and A549 sourced from MedchemExpress, citing Yu J, et al. (2022).[1][2]
Table 3: In Vivo Efficacy of this compound in a BRCA1-mutant Xenograft Model
| Animal Model | Treatment Group | Dosage & Administration | Outcome |
| BALB/c nude mice with MDA-MB-436 tumors | This compound (Y49) | 50 mg/kg/day, p.o., daily for 18 days | Significant inhibition of tumor growth with no significant change in body weight.[1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
PARP-1 Enzymatic Inhibition Assay
This protocol is based on a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP-1 activity)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
This compound (or other test inhibitors) at various concentrations
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well plates (high-binding capacity)
-
Plate reader
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound (this compound) at various concentrations to the wells.
-
Add a mixture of recombinant PARP-1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
BRCA-mutant (e.g., MX-1, MDA-MB-436) and BRCA-wild-type (e.g., MCF7, A549) cancer cell lines
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Study
This protocol describes a typical workflow for evaluating the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
MDA-MB-436 human breast cancer cells
-
Matrigel (optional, for cell suspension)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-436 cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg/day) or the vehicle control orally to the respective groups daily for the duration of the study (e.g., 18 days).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Signaling Pathways and Mechanisms of Action
The synthetic lethal interaction between PARP-1 inhibition and BRCA mutations is rooted in the differential roles of these proteins in DNA damage repair.
Caption: Synthetic lethality induced by this compound in BRCA-mutated cells.
In normal cells, SSBs are efficiently repaired by the base excision repair (BER) pathway, a process initiated by PARP-1. Should some SSBs persist and be encountered by a replication fork, the resulting DSBs can be repaired by the high-fidelity HR pathway, which is dependent on functional BRCA1 and BRCA2 proteins.
In BRCA-mutated cancer cells, the HR pathway is compromised. These cells become heavily reliant on PARP-1-mediated SSB repair to prevent the formation of DSBs. When this compound inhibits PARP-1, two critical events occur:
-
Inhibition of Catalytic Activity: The repair of SSBs is blocked, leading to their accumulation.
-
PARP-1 Trapping: this compound traps PARP-1 onto the DNA at the site of the SSB, creating a physical barrier to DNA replication and repair machinery.
This accumulation of unrepaired SSBs and trapped PARP-1 complexes leads to the collapse of replication forks and the formation of an overwhelming number of DSBs. Without a functional HR pathway, these DSBs cannot be repaired, resulting in catastrophic genomic instability and, ultimately, apoptosis.
Caption: Preclinical evaluation workflow for this compound.
Mechanisms of Resistance to PARP Inhibitors
Despite the initial efficacy of PARP inhibitors in BRCA-mutated cancers, the development of resistance is a significant clinical challenge. Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve patient outcomes.
Primary Resistance:
-
Partial Homologous Recombination Proficiency: Some tumors with BRCA mutations may retain a degree of HR function, rendering them less sensitive to PARP inhibition from the outset.
Acquired Resistance:
-
Secondary Mutations in BRCA1/2: The most common mechanism of acquired resistance involves secondary mutations in the BRCA1 or BRCA2 genes that restore their reading frame and, consequently, their function in HR.
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively transport PARP inhibitors out of the cancer cells, reducing their intracellular concentration and efficacy.
-
Loss of 53BP1: Deletion of the p53-binding protein 1 (53BP1) can partially restore HR in BRCA1-mutant cells by promoting the resection of DNA double-strand breaks, thereby circumventing the need for functional BRCA1.
-
Replication Fork Protection: Stabilization of stalled replication forks can prevent their collapse into DSBs, thus reducing the cytotoxic effects of PARP inhibitors.
-
Changes in PARP1 Expression or Activity: Downregulation of PARP-1 expression or mutations in the PARP-1 gene that prevent inhibitor binding can also lead to resistance.
Caption: Overview of PARP inhibitor resistance mechanisms.
Conclusion
This compound represents a promising, highly selective PARP-1 inhibitor that leverages the synthetic lethal relationship with BRCA mutations to induce cancer cell death. Its potent in vitro and in vivo activity against BRCA-mutant cancer models underscores its therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support further research and development in this area. A thorough understanding of the mechanisms of action and potential resistance pathways will be critical for the successful clinical translation of this compound and the next generation of PARP inhibitors.
References
- 1. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets and Off-Target Effects of a Selective PARP-1 Inhibitor
Disclaimer: The specific compound "Parp-1-IN-1" does not correspond to a widely documented chemical probe in scientific literature. This guide will therefore utilize data from a representative, highly selective, and clinically investigated PARP1 inhibitor, Saruparib (AZD5305) , to provide a comprehensive overview of the cellular targets, off-target effects, and associated experimental methodologies as requested. The principles and techniques described are broadly applicable to the characterization of selective PARP1 inhibitors.
Introduction: PARP-1 as a Therapeutic Target
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a primary sensor for DNA single-strand breaks (SSBs), binding to the damage site and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[1][2] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1][3]
In cancer therapy, particularly in tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., those with BRCA1/2 mutations), inhibiting PARP1 creates a synthetic lethal scenario.[1][2][4] When PARP1 is inhibited, SSBs are not efficiently repaired and accumulate. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5] In HR-deficient cells that cannot repair these DSBs, this leads to genomic instability and cell death, providing a targeted therapeutic strategy.[4][6] The development of next-generation inhibitors aims to selectively target PARP1 to maximize this effect while minimizing toxicities associated with inhibiting other PARP family members, such as PARP2.[7]
Cellular Targets and Potency
The primary cellular target of a selective PARP1 inhibitor like Saruparib (AZD5305) is the PARP1 enzyme. The mechanism of action involves competitive binding to the nicotinamide (NAD+) binding pocket of the PARP1 catalytic domain.[1] This not only prevents the enzymatic synthesis of PAR but can also "trap" the PARP1 enzyme on the DNA at the site of damage.[1][2] This trapped PARP-DNA complex is a physical obstacle to DNA replication and is considered a major contributor to the inhibitor's cytotoxicity.[6]
Off-Target Effects and Selectivity Profile
A crucial aspect of any targeted inhibitor is its selectivity. While early-generation PARP inhibitors often inhibit both PARP1 and the closely related PARP2, next-generation compounds like Saruparib are designed for high PARP1 selectivity.[7] Inhibition of PARP2 has been linked to hematological toxicities, so selective PARP1 inhibition may offer an improved safety profile.[7]
Beyond the PARP family, some less selective PARP inhibitors have been shown to have off-target effects on the cell cycle. For example, potent PARP trappers can activate the checkpoint kinase CHK1, leading to S/G2 phase cell cycle arrest.[8] Characterizing these off-target effects is vital for understanding the full biological consequences of the inhibitor and for designing rational combination therapies.
Quantitative Data
The potency and selectivity of Saruparib (AZD5305) are summarized below.
Table 1: In Vitro Enzymatic Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Selectivity vs. PARP1 | Reference |
| PARP1 | PARylation Assay | 1.55 | - | [7] |
| PARP2 | PARylation Assay | 653 | ~421-fold | [7] |
Table 2: Cellular Activity
| Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |
| A549 | Wild-Type | Growth Inhibition | 3 | [9] |
| MDA-MB-436 | BRCA1 mutant | PARylation Inhibition (EC50) | 2.3 | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of an inhibitor's activity and selectivity.
Protocol: In Vitro Chemiluminescent PARP1 Enzymatic Assay
This protocol describes a method to determine the in vitro potency (IC50) of an inhibitor against purified PARP1 enzyme.
-
Plate Preparation: Histone proteins are pre-coated onto a 96-well plate, which serves as the substrate for PARylation.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., Saruparib) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Prepare a reaction mixture containing biotin-labeled NAD+, the substrate for the PARP1 enzyme.
-
-
Enzymatic Reaction:
-
Add the purified recombinant human PARP1 enzyme to each well.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the biotin-labeled NAD+ mixture.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed. PARP1 will transfer biotinylated ADP-ribose units onto the coated histone proteins.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) to each well. The streptavidin binds to the biotinylated PAR chains.
-
Incubate to allow for binding.
-
Wash the plate again to remove unbound Strep-HRP.
-
Add a chemiluminescent HRP substrate. The HRP enzyme will catalyze a reaction that produces light.
-
-
Data Analysis:
-
Measure the luminescence signal using a microplate reader.
-
The signal intensity is proportional to the amount of PARylation, and thus to PARP1 activity.
-
Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
(This protocol is a generalized representation based on commercially available ELISA-based PARP assay kits.)[10]
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that an inhibitor binds to its intended target within intact cells by measuring changes in the target protein's thermal stability.[11][12]
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., MDA-MB-436) to approximately 80% confluency.
-
Treat the cells with various concentrations of the inhibitor (e.g., Saruparib) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
After treatment, harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). A key step is to identify an optimal temperature that causes significant precipitation of the unbound target protein. For PARP1, this has been shown to be around 49°C.[13]
-
Include a non-heated control sample at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein fraction by high-speed centrifugation.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble PARP1 remaining in the supernatant using a suitable detection method. Common methods include:
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble PARP1 as a function of temperature. A shift in the curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement.
-
Isothermal Dose-Response Curve: Plot the amount of soluble PARP1 at a single, fixed temperature (e.g., 49°C) against the inhibitor concentration. This allows for the calculation of an apparent cellular potency (EC50) for target engagement.[13]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of PARP1 inhibition leading to synthetic lethality.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Modulation of Inflammatory Responses by Parp-1-IN-1
Executive Summary
Poly(ADP-ribose) polymerase-1 (PARP-1) is a ubiquitously expressed nuclear enzyme central to DNA single-strand break repair. Emerging evidence has solidified its role beyond genome maintenance, identifying it as a critical regulator in inflammatory processes. PARP-1 influences the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, primarily through its co-activation of key inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and its modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] The inhibition of PARP-1, therefore, presents a promising therapeutic strategy for a host of inflammatory diseases. This technical guide focuses on Parp-1-IN-1, a potent and highly selective inhibitor of PARP-1, as a tool to dissect and modulate these inflammatory responses. We will detail the molecular mechanisms, provide quantitative data on PARP-1 inhibitors, and present detailed experimental protocols for investigating their effects.
Introduction to PARP-1 and its Role in Inflammation
PARP-1 is a key sensor of DNA damage, binding to DNA breaks and catalyzing the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4] This PARylation process serves as a scaffold to recruit DNA repair machinery.[3] However, the catalytic activity of PARP-1 also consumes cellular nicotinamide adenine dinucleotide (NAD+), and its overactivation can lead to energy depletion and cell death.[1]
Beyond DNA repair, PARP-1 is a pivotal transcriptional co-regulator in inflammation.[2][5] It facilitates inflammatory gene expression by relaxing chromatin structure, making promoter regions accessible to transcription factors, and by directly interacting with these factors to enhance their activity.[6] PARP-1 has been shown to regulate the expression of pro-inflammatory mediators including cytokines (TNF-α, IL-1β, IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][7] Consequently, PARP-1 inhibitors are being investigated not only for oncology but also for their potent anti-inflammatory effects.[8]
This compound is a highly selective and orally active PARP-1 inhibitor with a reported IC50 of 0.96 nM.[9] Its high potency and selectivity make it an excellent tool for studying the specific roles of PARP-1 in inflammatory signaling.
Core Mechanisms: PARP-1 Modulation of Inflammatory Signaling
This compound exerts its anti-inflammatory effects primarily by inhibiting the enzymatic activity of PARP-1, which in turn impacts two major signaling cascades: the NF-κB and MAPK pathways.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][10]
PARP-1 acts as a crucial co-activator for NF-κB.[11] This regulation can occur through several mechanisms:
-
Transcriptional Complex Assembly: PARP-1 can act as a molecular scaffold, facilitating the assembly of the NF-κB transcription complex on target gene promoters, a function that may be independent of its catalytic activity.[2][5]
-
PARylation-Dependent Retention: The enzymatic activity of PARP-1 can lead to the PARylation of the p65 subunit of NF-κB. This modification has been shown to prevent the interaction of p65 with the nuclear export protein Crm1, leading to its retention in the nucleus and prolonged transcriptional activity.[10][12]
-
Chromatin Remodeling: PARP-1's ability to PARylate histones leads to chromatin decondensation, increasing the accessibility of NF-κB to its DNA binding sites on the promoters of inflammatory genes like IL1B and TNF.[6]
By inhibiting the enzymatic activity of PARP-1, this compound can prevent the PARylation-dependent nuclear retention of p65 and may reduce the accessibility of promoter DNA, thereby attenuating the expression of NF-κB target genes.[12]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling network, including the p38 and JNK pathways, is another critical regulator of inflammation. These kinases are activated by cellular stress and inflammatory cytokines, and they control the expression of inflammatory genes by phosphorylating various transcription factors.
PARP-1 activity is intricately linked to MAPK signaling.[1] Studies have shown that PARP-1 can regulate the activation of JNK and p38 MAPKs.[13] One proposed mechanism involves the regulation of MAPK Phosphatase-1 (MKP-1), a key negative regulator of p38 and JNK. Inhibition of PARP-1 has been shown to increase the expression and cytoplasmic localization of MKP-1.[13][14] This enhanced MKP-1 activity leads to the dephosphorylation and inactivation of p38 and JNK, thereby suppressing the downstream inflammatory response.[14] Thus, this compound can indirectly suppress MAPK-driven inflammation by bolstering its negative feedback loop through MKP-1.
Quantitative Data on PARP-1 Inhibitors
The potency of PARP-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This compound is among the most potent inhibitors identified to date. The effects of PARP-1 inhibition on inflammatory markers are documented across various preclinical models.
Table 1: In Vitro Potency of Selected PARP-1 Inhibitors
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference(s) |
|---|---|---|---|
| This compound | 0.96 | N/A | [9] |
| Olaparib | 5 | 1 | [15] |
| Rucaparib | 1.4 (Ki) | N/A | [15] |
| Niraparib | 3.8 | 2.1 | [15] |
| Talazoparib | 1.2 (Ki) | 0.87 (Ki) | [15] |
| Fluzoparib | 1.46 | N/A | [16] |
Note: IC50 values can vary based on assay conditions. Ki represents the inhibition constant.
Table 2: Reported Effects of PARP-1 Inhibition on Inflammatory Markers
| Inhibitor | Model System | Effect | Reference(s) |
|---|---|---|---|
| shRNA-PARP-1 | Rat Model of Osteoarthritis | ↓ Serum IL-6, IL-1β, TNF-α; ↓ iNOS, COX-2 expression in cartilage | [7] |
| Olaparib | Small-cell Lung Cancer Cells | ↓ NF-κB expression and phosphorylation | [17] |
| NU1025, 3-AB | LPS-stimulated Smooth Muscle Cells | ↓ p65 nuclear retention; ↓ iNOS, ICAM-1 expression | [12] |
| PARP-1 KO | LPS-stimulated Macrophages | ↓ TNF-α, IL-12, IL-18 expression | [11] |
| Talazoparib | HeLa Cells | ↑ Expression of IFN-α, IFN-β, CCL5, CXCL10 | [18][19] |
Note: The effect of PARP inhibition on cytokine expression can be context-dependent. For instance, in some cancer models, PARP inhibitors can induce an interferon response via the cGAS-STING pathway.[18][19]
Experimental Protocols and Workflows
To assess the impact of this compound on inflammatory responses, several key in vitro assays are essential. The following section provides detailed methodologies.
Protocol: Colorimetric PARP-1 Activity Assay
This assay measures PARP-1 activity by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins coated on a 96-well plate.[20]
Materials:
-
Histone-coated 96-well plate
-
Cell lysate containing PARP-1
-
This compound or other inhibitors
-
20X PARP Buffer (contains NAD+ and Biotinylated NAD+)
-
Activated DNA
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Reagent Preparation: Prepare 1X PARP Buffer by diluting the 20X stock with dH₂O. Prepare working solutions of cell extracts and this compound in 1X PARP Buffer.
-
Reaction Setup: In the histone-coated plate, add the following to each well (total volume 50 µL):
-
25 µL of 2X PARP Cocktail (contains NAD+, Biotinylated NAD+, Activated DNA in 1X PARP Buffer).
-
25 µL of cell extract (containing at least 20 µg of protein) with or without pre-incubated this compound.
-
Include a negative control (no cell extract) and a positive control (recombinant PARP enzyme).[20]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate 4 times with 200 µL/well of 1X PBS + 0.1% Triton X-100.
-
Detection:
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate 4 times as in step 4.
-
-
Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
-
Measurement: Read the absorbance at 450 nm on a microplate reader. The signal is inversely proportional to the inhibitory activity of this compound.
Protocol: Western Blot for NF-κB and MAPK Pathway Analysis
This protocol details the detection of key phosphorylated and total proteins in the NF-κB and MAPK pathways from cell lysates.[3][21]
Materials:
-
Cultured cells treated as per experimental design.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF membrane and transfer buffer/apparatus.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL (Enhanced Chemiluminescence) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 8).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls (e.g., β-actin or total protein).
Protocol: Cytokine Quantification by Sandwich ELISA
This protocol allows for the sensitive quantification of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[22][23]
Materials:
-
Cytokine-specific antibody pair (capture and biotinylated detection antibodies).
-
96-well ELISA plates.
-
Recombinant cytokine standard.
-
Cell culture supernatants from the experiment.
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.5).
-
Assay Diluent (e.g., PBS with 10% FBS).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-HRP.
-
TMB Substrate and Stop Solution.
-
Plate reader (450 nm).
Procedure:
-
Plate Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Block remaining protein-binding sites by adding 200 µL of Assay Diluent to each well. Incubate for at least 1 hour at room temperature.
-
Standard and Sample Incubation:
-
Wash the plate 3 times.
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent.
-
Add 100 µL of standards and experimental samples (supernatants) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 5 times.
-
Add 100 µL of the biotinylated detection antibody (diluted in Assay Diluent) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 5 times.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate 7 times.
-
Add 100 µL of TMB Substrate and incubate until a sufficient color develops (5-15 minutes).
-
Add 100 µL of Stop Solution.
-
Read absorbance at 450 nm.
-
-
Analysis: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Interpolate the concentration of the cytokine in the unknown samples from this curve.
Conclusion and Future Directions
This compound, as a potent and selective PARP-1 inhibitor, serves as an invaluable tool for modulating inflammatory responses. Its mechanism of action is centered on the inhibition of PARP-1's enzymatic activity, which leads to the downstream suppression of the pro-inflammatory NF-κB and MAPK signaling pathways. This guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate these effects. The quantitative data presented highlights the potency of PARP-1 inhibitors and their documented impact on key inflammatory mediators.
For drug development professionals, the potent anti-inflammatory properties of PARP-1 inhibitors suggest a broad therapeutic potential beyond oncology, including in autoimmune disorders, neuroinflammation, and other chronic inflammatory conditions. Future research should focus on elucidating the context-dependent roles of PARP-1's catalytic versus non-catalytic functions in inflammation and exploring the synergistic potential of PARP-1 inhibitors with other anti-inflammatory agents.
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond DNA repair, the immunological role of PARP-1 and its siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP assay [assay-protocol.com]
- 4. The Role of PARPs in Inflammation—And Metabolic—Related Diseases: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionizing radiation-induced NF-κB activation requires PARP-1 function to confer radio-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 enhances inflammatory cytokine expression by alteration of promoter chromatin structure in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP-1 inhibition attenuates the inflammatory response in the cartilage of a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of MKP-1 expression and MAPK activation by PARP-1 in oxidative stress: a new mechanism for the cytoplasmic effect of PARP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PARP-1: a critical regulator in radioprotection and radiotherapy-mechanisms, challenges, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PARP Inhibitor Inhibits the Vasculogenic Mimicry through a NF-κB-PTX3 Axis Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. interchim.fr [interchim.fr]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. bdbiosciences.com [bdbiosciences.com]
The Impact of Parp-1-IN-1 on Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Parp-1-IN-1, a highly selective and potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1). We will explore its core mechanism of action and its consequential impact on chromatin remodeling, a fundamental process in gene regulation and DNA repair. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows to support advanced research and drug development efforts.
Introduction: PARP-1 and its Role in Chromatin Architecture
Poly(ADP-ribose) Polymerase-1 (PARP-1) is a crucial nuclear enzyme that plays a pivotal role in a variety of cellular processes, including DNA repair, genomic stability, and transcriptional regulation.[1][2] Upon detecting DNA damage, particularly single-strand breaks, PARP-1 becomes activated and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate NAD+. This process, known as PARylation, results in the modification of PARP-1 itself (auto-PARylation) and other nuclear proteins, such as histones.[3]
This PARylation has profound effects on chromatin structure. The accumulation of negatively charged PAR polymers leads to electrostatic repulsion, which decondenses the chromatin structure.[3] This "opening" of the chromatin facilitates the recruitment of DNA repair machinery to the site of damage. Furthermore, PARP-1-mediated chromatin remodeling is integral to gene expression. It can promote the exclusion of linker histone H1, a protein associated with gene repression, and prevent the demethylation of histone H3 lysine 4 trimethylation (H3K4me3), a mark of active gene promoters.[1]
This compound: A Selective Chemical Probe
This compound (also referred to as compound Y49 in its primary publication) is a potent and highly selective small molecule inhibitor of PARP-1.[4][5][6] Its high selectivity for PARP-1 over the closely related PARP-2 isoform makes it a valuable tool for dissecting the specific functions of PARP-1 in cellular processes and a promising candidate for therapeutic development.[5][6]
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantitatively characterized. The following tables summarize the key data from the foundational study by Yu J, et al. (2022).[6][7]
Table 1: Enzymatic Inhibition by this compound
| Target | IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| PARP-1 | 0.96 | 64.5 |
| PARP-2 | 61.90 |
Data sourced from Yu J, et al. Eur J Med Chem. 2022;227:113898.[6][7]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| MX-1 | Breast Cancer | BRCA1 mutant | 9.64 |
| MCF7 | Breast Cancer | Not specified | 123.5 |
| A549 | Lung Cancer | Not specified | 106.3 |
Data for 48-hour treatment, sourced from supplier data citing Yu J, et al. (2022).[4]
Mechanism of Action and Impact on Chromatin
This compound functions by competing with NAD+ for the catalytic domain of PARP-1, thereby preventing the synthesis of PAR. This inhibition of PARP-1's enzymatic activity has direct consequences for chromatin structure and function. By blocking PARylation, this compound prevents the localized relaxation of chromatin that is essential for both DNA repair and the regulation of gene expression. Studies have shown that treatment with this compound leads to a dose-dependent reduction in PAR production within cells.[4]
The downstream effects on chromatin remodeling are inferred from the known functions of PARP-1:
-
Compaction of Chromatin: By inhibiting PARP-1, this compound is expected to maintain a more condensed chromatin state, which can hinder the access of DNA repair proteins and transcription factors to the DNA.
-
Alteration of Histone Modifications: The inhibitor likely prevents the PARP-1-mediated inhibition of histone demethylases like KDM5B, which could lead to a decrease in active histone marks such as H3K4me3 at gene promoters.[1]
-
Retention of Linker Histone H1: Inhibition of PARP-1 would also prevent the displacement of histone H1, further contributing to a repressive chromatin environment.[1]
Key Experimental Protocols
To investigate the effects of this compound on chromatin remodeling, several key experimental approaches are employed. Below are detailed methodologies for these assays.
In Vitro PARP-1 Enzyme Activity Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Activated DNA (nicked)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)
-
This compound dissolved in DMSO
-
Streptavidin-coated microplate
-
Detection reagent (e.g., Streptavidin-HRP and a colorimetric or chemiluminescent substrate)
-
Plate reader
Procedure:
-
Coat a 96-well streptavidin plate with histone H1.
-
In separate tubes, prepare reaction mixtures containing assay buffer, activated DNA, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add the recombinant PARP-1 enzyme to each reaction mixture.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a potent PARP inhibitor (e.g., Olaparib) or by washing the plate.
-
Transfer the reaction mixtures to the histone-coated plate and incubate to allow the biotinylated PAR chains to bind to the immobilized histones.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again and add the HRP substrate.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PAR Level Analysis by Western Blot
This method is used to confirm that this compound inhibits PARP-1 activity within a cellular context by measuring the levels of PAR.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Induce DNA Damage: To stimulate PARP-1 activity, treat the cells with a DNA-damaging agent (e.g., 1 mM H2O2 for 10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for PAR polymers overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of PAR in each sample.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide occupancy of specific histone modifications. This protocol can be adapted to study the effect of this compound on histone marks like H3K4me3.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3) overnight at 4°C. The antibody should be pre-bound to protein A/G magnetic beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and a corresponding input control sample. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment. Perform differential binding analysis to compare the histone modification landscape between this compound-treated and control samples.
Conclusion
This compound is a powerful and selective tool for studying the functions of PARP-1. Its potent inhibitory activity directly prevents the PARylation-dependent chromatin remodeling that is critical for DNA repair and transcriptional regulation. By using the quantitative data and detailed protocols provided in this guide, researchers can further elucidate the intricate role of PARP-1 in maintaining chromatin architecture and explore the therapeutic potential of its selective inhibition. The ability of this compound to modulate the chromatin landscape underscores its potential as a valuable agent in oncology and other fields where PARP-1 activity is implicated.
References
- 1. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond DNA repair, the immunological role of PARP-1 and its siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxicity of PARP-1 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comprehensive overview of the methodologies and data relevant to the preclinical evaluation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The specific compound "Parp-1-IN-1" is not extensively characterized in publicly available literature. Therefore, this document focuses on the well-established principles and data from representative PARP-1 inhibitors to serve as a foundational guide for researchers in this field.
Introduction to PARP-1 Inhibition in Oncology
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage.[1][2] It plays a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] In the context of oncology, inhibiting PARP-1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. The mechanism, known as synthetic lethality, occurs when the inhibition of PARP-1 in a cell that is already deficient in homologous recombination (HR) repair leads to the accumulation of cytotoxic double-strand breaks (DSBs), ultimately resulting in cell death.[4][5] This guide provides an in-depth look at the preliminary cytotoxic evaluation of PARP-1 inhibitors in various cancer cell lines, presenting key data, experimental protocols, and relevant signaling pathways.
Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality
PARP-1 acts as a DNA damage sensor.[6] Upon detecting a single-strand break, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[1][7] This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage.
PARP inhibitors exert their cytotoxic effects through two primary mechanisms:
-
Catalytic Inhibition: By competing with the natural substrate NAD+, PARP inhibitors block the synthesis of PAR chains. This prevents the recruitment of DNA repair machinery, leading to the persistence of SSBs. When the cell enters S-phase, the replication fork encounters these unrepaired SSBs, causing the fork to collapse and generate more lethal double-strand breaks.
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP-1 enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair, leading to the formation of DSBs. The trapping potency of different PARP inhibitors can vary and is a significant contributor to their overall cytotoxicity.[8]
In cancer cells with a compromised homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations), the resulting DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This selective killing of HR-deficient cells is the principle of synthetic lethality.
Preliminary Cytotoxicity Data of PARP-1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a drug. The following table summarizes the IC50 values for several well-characterized PARP inhibitors across a panel of human breast cancer cell lines with different BRCA1 statuses.
| PARP Inhibitor | Cell Line | BRCA1 Status | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 | Mutant | ~0.01 | [5] |
| HCC-1937 | Mutant | >10 | [5] | |
| MCF7 | Wild-Type | >10 | [5] | |
| MDA-MB-231 | Wild-Type | >10 | [5] | |
| Veliparib | MDA-MB-436 | Mutant | ~0.1 | [5] |
| HCC-1937 | Mutant | >10 | [5] | |
| MCF7 | Wild-Type | >10 | [5] | |
| MDA-MB-231 | Wild-Type | >10 | [5] | |
| Iniparib | MDA-MB-436 | Mutant | >10 | [5] |
| HCC-1937 | Mutant | >10 | [5] | |
| MCF7 | Wild-Type | >10 | [5] | |
| MDA-MB-231 | Wild-Type | >10 | [5] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of a PARP-1 inhibitor on cancer cell lines.[9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
PARP-1 inhibitor stock solution (e.g., in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the PARP-1 inhibitor in complete medium. It is common to perform a 2-fold or 3-fold dilution series to cover a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72, 96, or 120 hours).[10]
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
PARP-1 Enzymatic Activity Assay (ELISA-based)
This protocol describes a method to measure the direct inhibitory effect of a compound on PARP-1 enzymatic activity in a cell-free system.[8]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates (or plates coated with another PARP-1 substrate)
-
PARP-1 inhibitor stock solution
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Luminometer
Procedure:
-
Inhibitor Incubation:
-
Add 50 µL of assay buffer to each well of the histone-coated plate.
-
Add 2 µL of the PARP-1 inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
-
Enzyme Addition:
-
Add 20 µL of diluted recombinant PARP-1 enzyme to all wells except the no-enzyme control.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the PARylation reaction by adding 20 µL of a solution containing biotinylated NAD+ and activated DNA (if required by the enzyme).
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
-
Washing:
-
Stop the reaction by washing the plate three times with 200 µL of wash buffer per well.
-
-
Detection:
-
Add 100 µL of diluted streptavidin-HRP conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Signal Generation:
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the signal from the no-enzyme control wells.
-
Calculate the percentage of PARP-1 inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The preliminary assessment of a PARP-1 inhibitor's cytotoxicity is a multi-step process that provides crucial insights into its therapeutic potential. By understanding the underlying mechanism of action, particularly the concept of synthetic lethality, researchers can select appropriate cancer cell line models for initial screening. Standardized in vitro assays, such as the MTT and enzymatic activity assays, are fundamental tools for quantifying the potency and efficacy of these inhibitors. The data generated from these preliminary studies are essential for guiding further preclinical development, including in vivo efficacy studies and the identification of predictive biomarkers for patient stratification.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 7. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 10. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Parp-1-IN-1 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and use of Parp-1-IN-1, a highly selective and orally active PARP-1 inhibitor, when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction to this compound
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the cellular response to DNA damage. It plays a critical role in DNA repair, genomic stability, and cell death pathways. Inhibitors of PARP-1, such as this compound, are valuable tools in cancer research and drug development, particularly for tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations. Accurate and reliable experimental outcomes depend on the proper handling of this inhibitor, including its dissolution and storage.
Solubility of this compound in DMSO
General Recommendation: It is advisable to start with a standard stock concentration, such as 10 mM, and proceed to higher concentrations if required by the experimental design. Visual inspection for any precipitation is essential.
Stability of this compound in DMSO
The stability of small molecules in DMSO is influenced by storage temperature, exposure to water, and the number of freeze-thaw cycles.
Key Stability Considerations:
-
Temperature: Storage at low temperatures is critical for maintaining the stability of this compound in DMSO.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the degradation of dissolved compounds over time.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound and affect the accuracy of its concentration.
Data Presentation: Stability of Small Molecules in DMSO (General Data)
| Storage Condition | Time Frame | Expected Stability | Reference |
| Room Temperature | 1 year | Approximately 52% of compounds remain stable. | [1] |
| 4°C in DMSO/water (90/10) | 2 years | Approximately 85% of compounds remain stable. | [2] |
| -20°C | 1 month | Generally recommended for short-term storage. | [3] |
| -80°C | 6 months | Generally recommended for long-term storage. | [3] |
| Multiple Freeze-Thaw Cycles | 11 cycles | No significant compound loss was observed for many compounds. | [4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound and the bottle of DMSO to equilibrate to room temperature before opening to minimize water condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the vials are tightly sealed to prevent moisture absorption.
Protocol for Assessing the Stability of this compound in DMSO
Objective: To determine the stability of a this compound DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound DMSO stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS) (optional, for degradation product identification)
-
UV-Vis Spectrophotometer
-
Appropriate mobile phase for HPLC
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the stock solution, take an aliquot for analysis.
-
Dilute a small sample of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound (this compound) will serve as the baseline (100% integrity).
-
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from storage.
-
Sample Preparation and Analysis:
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare the sample for HPLC analysis as done for the initial analysis.
-
Inject the sample into the HPLC and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the this compound in the stored sample to the initial peak area.
-
Calculate the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram may indicate degradation products. These can be further analyzed by MS if necessary.
-
Mandatory Visualizations
PARP-1 Signaling Pathway
Caption: PARP-1 signaling in response to DNA damage and its inhibition.
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for preparing and assessing this compound in DMSO.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of Parp-1-IN-1 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of Parp-1-IN-1, a highly selective and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), in various cell culture experiments. This document includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor that exhibits high selectivity for PARP-1, an enzyme crucial for the DNA damage response (DDR). PARP-1 binds to single-strand DNA breaks, and its inhibition leads to the accumulation of these breaks, which can then result in the formation of more cytotoxic double-strand breaks during DNA replication. This mechanism of "synthetic lethality" is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.
Quantitative Data: Efficacy of this compound
The inhibitory activity of this compound has been characterized both biochemically and in cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line / Condition | Incubation Time |
| IC₅₀ (PARP-1 Enzyme) | 0.96 nM | Biochemical Assay | N/A |
| Antiproliferative IC₅₀ | 9.64 µM | MX-1 (human breast carcinoma) | 48 hours |
| Antiproliferative IC₅₀ | 123.5 µM | MCF7 (human breast adenocarcinoma) | 48 hours |
| Antiproliferative IC₅₀ | 106.3 µM | A549 (human lung carcinoma) | 48 hours |
| Effective Concentration | 2.5 - 10 µM | A549 (human lung carcinoma) | 48 hours |
Note: The effective concentration range of 2.5 - 10 µM has been shown to successfully inhibit PARP-1 activity and reduce the production of poly(ADP-ribose) (PAR) in A549 cells in a dose-dependent manner[1].
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams have been generated.
References
Application Notes and Protocols for Parp-1-IN-1 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, genomic stability, and transcriptional regulation.[1][2][3] Its role in cellular processes makes it a compelling target in oncology. PARP inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. This document provides detailed application notes and protocols for the in vivo administration of Parp-1-IN-1, a highly selective and orally active PARP-1 inhibitor, in mouse xenograft models. The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Data Presentation
Table 1: In Vivo Efficacy of this compound in MDA-MB-436 Xenograft Model
| Parameter | Details |
| Compound | This compound (also known as Y49) |
| Cell Line | MDA-MB-436 (Human breast adenocarcinoma) |
| Mouse Strain | Female athymic BALB/c nude mice |
| Tumor Model | Subcutaneous Xenograft |
| Dosage | 50 mg/kg/day |
| Administration Route | Oral gavage (p.o.) |
| Treatment Duration | 18 days |
| Vehicle | Not explicitly stated in the primary reference. A common vehicle for oral administration of similar compounds is 0.5% methylcellulose or a solution containing PEG300. |
| Reported Outcome | Significant inhibition of MDA-MB-436 tumor growth.[4] |
| Toxicity | No significant change in the body weight of treated mice was observed.[4] |
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
Materials:
-
MDA-MB-436 human breast cancer cell line
-
Appropriate cell culture medium (e.g., L-15 Medium with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Matrigel (or similar basement membrane matrix)
-
Female athymic BALB/c nude mice (6-8 weeks old)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture MDA-MB-436 cells according to standard cell culture protocols.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
This compound Formulation and Administration
Materials:
-
This compound (Y49)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Protocol:
-
Prepare a fresh formulation of this compound in the chosen vehicle each day of treatment. The concentration should be calculated based on the average body weight of the mice in the treatment group to achieve a dose of 50 mg/kg.
-
Administer the this compound formulation or vehicle control to the respective groups of mice via oral gavage.
-
Continue daily administration for the duration of the study (e.g., 18 days).
-
Monitor the body weight of the mice and tumor volume regularly (e.g., twice or thrice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or western blotting).
Visualizations
Signaling Pathway of PARP-1 Inhibition
Caption: PARP-1 inhibition blocks DNA repair, leading to apoptosis and reduced tumor growth.
Experimental Workflow for this compound in Mouse Xenograft Model
Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.
References
Measuring Target Engagement of Parp-1-IN-1 in Cellular Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the target engagement of Parp-1-IN-1, a PARP-1 inhibitor, in a cellular context. Accurate determination of target engagement is critical for validating the mechanism of action and optimizing the efficacy of therapeutic candidates. The following sections detail several widely used methodologies, from direct biophysical measurements in intact cells to downstream assessments of enzymatic activity.
Introduction to PARP-1 and Target Engagement
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage.[1][2] Upon detecting DNA single-strand breaks, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[2] This PARylation activity is crucial for the recruitment of DNA repair machinery.[2][3] Inhibitors of PARP-1, such as this compound, are of significant interest in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.
Target engagement assays are essential to confirm that a drug candidate, in this case, this compound, physically interacts with its intended target, PARP-1, within the complex environment of a living cell. This confirmation is a critical step in the drug discovery pipeline, bridging the gap between biochemical potency and cellular activity.
Key Methodologies for Measuring PARP-1 Target Engagement
Several robust methods can be employed to measure the cellular target engagement of PARP-1 inhibitors. The choice of method often depends on the specific research question, available equipment, and desired throughput. The three primary methods detailed here are the Cellular Thermal Shift Assay (CETSA), ADP-Ribosylation Assays, and Immunofluorescence-based PAR detection.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[4] When a small molecule like this compound binds to PARP-1, it increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble (non-denatured) PARP-1 remaining. An increase in the melting temperature (Tm) of PARP-1 in the presence of the inhibitor indicates target engagement.[5]
Data Presentation:
| Parameter | Description | Example Value (Olaparib) |
| EC50 | The concentration of the inhibitor that results in 50% of the maximal thermal stabilization of PARP-1. | 10.7 nM[6] |
| ΔTm | The shift in the melting temperature of PARP-1 upon inhibitor binding. | ~2°C[6] |
Experimental Workflow:
Caption: CETSA experimental workflow for PARP-1 target engagement.
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and grow overnight.
-
Treat cells with a concentration range of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
For a melt curve, prepare a set of treated cell suspensions for each temperature point.
-
Heat the cell suspensions in a thermocycler for a defined period (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 60°C), followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP-1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for PARP-1 at each temperature and inhibitor concentration.
-
Plot the percentage of soluble PARP-1 against the temperature to generate melt curves.
-
Determine the Tm for each condition. The shift in Tm (ΔTm) indicates target stabilization.
-
For isothermal dose-response experiments, plot the soluble PARP-1 signal against the inhibitor concentration to calculate the EC50.
-
ADP-Ribosylation (PAR) Level Assays
Principle: This method indirectly measures target engagement by quantifying the inhibition of PARP-1's enzymatic activity. In response to a DNA damaging agent (e.g., H₂O₂), PARP-1 is activated and produces PAR.[7] A potent and cell-permeable PARP-1 inhibitor like this compound will enter the cell, bind to PARP-1, and prevent this increase in PAR levels. The reduction in PAR synthesis serves as a surrogate marker for target engagement.
Data Presentation:
| Assay Format | Parameter | Description |
| ELISA | IC50 | The concentration of this compound that causes a 50% reduction in the DNA damage-induced PAR signal. |
| Immunofluorescence | % Inhibition | The percentage reduction in the nuclear fluorescence intensity of PAR staining in inhibitor-treated cells compared to vehicle-treated, DNA-damaged cells. |
Experimental Workflow:
References
- 1. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Parp-1-IN-1 in Comet Assay for DNA Damage Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the cellular response to DNA damage. It plays a critical role in DNA repair pathways, including base excision repair (BER), single-strand break repair (SSBR), and double-strand break (DSBR) repair. PARP-1 binds to sites of DNA damage and catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the damaged site.
Parp-1-IN-1 is a highly selective and orally active inhibitor of PARP-1 with an IC50 of 0.96 nM. By inhibiting PARP-1, this compound can potentiate the effects of DNA-damaging agents, leading to an accumulation of unrepaired DNA lesions and subsequent cell death, a concept known as synthetic lethality. This makes PARP-1 inhibitors a promising class of anti-cancer agents.
The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells. It allows for the quantification of DNA strand breaks, alkali-labile sites, and DNA crosslinks. When combined with PARP-1 inhibition, the comet assay serves as a powerful tool to assess the efficacy of PARP-1 inhibitors in preventing DNA repair and enhancing the genotoxicity of other treatments.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in conjunction with the comet assay to measure and understand its impact on DNA damage and repair.
Data Presentation
The following tables summarize quantitative data from representative studies using PARP inhibitors in comet assays. While specific data for this compound is emerging, the data for other potent PARP inhibitors like Olaparib and KU0058948 provide a strong indication of the expected outcomes.
Table 1: Effect of PARP Inhibitors on DNA Damage as Measured by Comet Assay
| Cell Line | Treatment | Concentration | Comet Tail Moment (Arbitrary Units) | Reference |
| U251 Glioma Cells | DMSO (Control) | - | 0.98 ± 0.34 | [1] |
| Olaparib | - | 0.67 ± 0.23 | [1] | |
| Temozolomide (TMZ) | - | 6.20 ± 0.57 | [1] | |
| Olaparib + TMZ | - | 44.04 ± 1.27 | [1] | |
| WT DT40 Cells | Untreated | - | ~10 | [2] |
| PARP inhibitor (KU0058948) | 10 µM | ~20 | [2] | |
| FEN1-/- DT40 Cells | Untreated | - | ~20 | [2] |
| PARP inhibitor (KU0058948) | 10 µM | ~40 | [2] |
Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Cell Line | Assay | Concentration Range | Reference |
| A549 | PARP-1 activity inhibition | 2.5 - 10 µM | [3] |
| MX-1 | Cell viability (IC50) | 9.64 µM (48h) | [3] |
| MCF7 | Cell viability (IC50) | 123.5 µM (48h) | [3] |
Experimental Protocols
Protocol 1: Alkaline Comet Assay for Detection of Single-Strand Breaks and Alkali-Labile Sites
This protocol is designed to assess the ability of this compound to induce or enhance DNA single-strand breaks, either alone or in combination with a DNA-damaging agent.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., A549, U2OS, or other cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Comet assay slides (pre-coated or plain)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green, Propidium Iodide)
-
DNA-damaging agent (optional, e.g., hydrogen peroxide, methyl methanesulfonate)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound (e.g., 2.5-10 µM) for a specified duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
If investigating synergistic effects, co-treat with a DNA-damaging agent for the final part of the incubation period (e.g., treat with H2O2 for 15 minutes before harvesting).
-
-
Cell Harvesting and Embedding:
-
Wash cells with ice-cold PBS.
-
Trypsinize and resuspend cells in complete medium.
-
Centrifuge at 200 x g for 5 minutes at 4°C and resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten LMA (at 37°C).
-
Quickly pipette the cell/agarose mixture onto a pre-coated comet slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in ice-cold lysis solution.
-
Incubate at 4°C for at least 1 hour (can be extended overnight).
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer until the slides are covered.
-
Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) and current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and gently wash them three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a suitable DNA stain by adding a drop to each gel and covering with a coverslip.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate comet assay software to quantify parameters such as tail length, percent DNA in the tail, and tail moment. At least 50-100 cells should be scored per sample.
-
Protocol 2: Neutral Comet Assay for Detection of Double-Strand Breaks
This protocol is adapted to specifically detect DNA double-strand breaks.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Neutral electrophoresis buffer (90 mM Tris-borate, 2 mM EDTA, pH 8.5)
Procedure:
-
Cell Culture, Treatment, Harvesting, and Embedding: Follow steps 1 and 2 from Protocol 1.
-
Cell Lysis: Follow step 3 from Protocol 1.
-
Neutral Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with chilled neutral electrophoresis buffer.
-
Perform electrophoresis at a low voltage (e.g., 0.5 V/cm) for 20-30 minutes at 4°C.
-
-
Staining and Analysis:
-
Gently remove the slides, rinse with distilled water, and stain with a DNA stain.
-
Visualize and analyze the comets as described in step 6 of Protocol 1.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of PARP-1 in DNA Repair and Inhibition by this compound
Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.
Experimental Workflow for Comet Assay with this compound
Caption: Step-by-step workflow of the comet assay with this compound treatment.
Logical Relationship of PARP Inhibition and DNA Damage Detection
Caption: Logical flow from PARP-1 inhibition to quantifiable DNA damage in the comet assay.
References
Application Notes and Protocols for Studying Homologous Recombination Deficiency Using Parp-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity.[1][2] Deficiency in this pathway (Homologous Recombination Deficiency or HRD), often arising from mutations in genes like BRCA1 and BRCA2, is a hallmark of various cancers, including ovarian, breast, prostate, and pancreatic cancers. Tumors with HRD are particularly vulnerable to inhibitors of Poly(ADP-ribose) polymerase (PARP). This vulnerability is based on the principle of synthetic lethality, where the simultaneous loss of two DNA repair pathways (HR and PARP-mediated single-strand break repair) leads to cancer cell death.[3][4]
Parp-1-IN-1 is a highly selective and potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[5] By inhibiting PARP-1, this compound prevents the repair of SSBs, which are then converted into more cytotoxic DSBs during DNA replication. In HR-deficient cells that cannot efficiently repair these DSBs, this leads to genomic instability and ultimately, apoptosis. This makes this compound a valuable tool for studying HRD in cancer cells and for the development of targeted therapies.
These application notes provide detailed protocols for utilizing this compound to characterize HRD in cancer cell lines. The included assays are designed to assess the functional consequences of PARP-1 inhibition in the context of HR status.
Mechanism of Action: Synthetic Lethality in HRD
The therapeutic strategy of using PARP inhibitors in HRD cancers is a prime example of synthetic lethality. In healthy cells with proficient HR, inhibition of PARP-1 is not lethal as the resulting DSBs can be efficiently repaired. However, in cancer cells with a deficient HR pathway, the accumulation of unrepaired DSBs following PARP-1 inhibition leads to catastrophic genomic instability and cell death.
Caption: Synthetic lethality induced by this compound in HRD cells.
Quantitative Data Summary
The following tables summarize the biological activity of this compound and the expected outcomes of the described assays in HR-proficient versus HR-deficient cell lines.
Table 1: Biological Activity of this compound
| Parameter | Value | Reference |
| Target | PARP-1 | [5] |
| IC50 (PARP-1) | 0.96 nM | [5] |
| Cell Line | IC50 (48 hours) | |
| MX-1 | 9.64 µM | [5] |
| MCF7 | 123.5 µM | [5] |
| A549 | 106.3 µM | [5] |
Note: The HR status of MX-1, MCF7, and A549 cell lines can vary and should be independently verified for specific experimental contexts.
Table 2: Expected Experimental Outcomes with this compound Treatment
| Assay | HR-Proficient Cells (e.g., BRCA wild-type) | HR-Deficient Cells (e.g., BRCA1/2 mutant) |
| Cell Viability (IC50) | High IC50 (less sensitive) | Low IC50 (highly sensitive) |
| RAD51 Foci Formation | Increase in RAD51 foci upon DNA damage | Significantly reduced or absent RAD51 foci formation |
| γH2AX Foci Formation | Transient increase in γH2AX foci, followed by resolution | Sustained and elevated levels of γH2AX foci |
Experimental Protocols
The following protocols provide a framework for assessing HRD using this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Experimental Workflow
Caption: General workflow for studying HRD using this compound.
Protocol 1: Cell Viability Assay
This protocol determines the cytotoxic effect of this compound on cells with different HR statuses.
Materials:
-
HR-proficient and HR-deficient cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the assay period (e.g., 2,000-5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 nM to 100 µM.
-
Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72-120 hours.
-
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in HR.
Materials:
-
HR-proficient and HR-deficient cell lines
-
Glass coverslips in 24-well plates
-
This compound
-
DNA damaging agent (e.g., Mitomycin C or ionizing radiation)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 10-100 nM) for 24 hours.
-
Induce DNA damage (e.g., treat with 1 µM Mitomycin C for 1 hour or irradiate with 10 Gy).
-
Wash the cells with PBS and add fresh medium containing this compound.
-
Incubate for an additional 4-8 hours to allow for foci formation.
-
-
Immunofluorescence Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 100 cells per condition.
-
Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it has >5 foci.
-
Calculate the percentage of RAD51-positive cells for each condition.
-
Protocol 3: γH2AX Immunofluorescence Assay
This assay detects the phosphorylation of histone H2AX (γH2AX), an early marker of DNA double-strand breaks.
Materials:
-
HR-proficient and HR-deficient cell lines
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139)
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit/mouse IgG
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
-
Treat cells with this compound (e.g., 10-100 nM) for various time points (e.g., 4, 24, 48 hours).
-
-
Immunofluorescence Staining:
-
Follow the same staining procedure as described in Protocol 2, using the anti-γH2AX primary antibody.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 100 cells per condition.
-
Quantify the number and intensity of γH2AX foci per nucleus.
-
Analyze the persistence of γH2AX foci over the time course of the experiment.
-
Interpretation of Results
-
Cell Viability: A significantly lower IC50 for this compound in a given cell line is a strong indicator of HRD.
-
RAD51 Foci Formation: The inability of cells to form RAD51 foci after DNA damage, despite proficient cells showing a robust response, is a functional marker of a defective HR pathway.
-
γH2AX Foci Formation: While both HR-proficient and -deficient cells will show an initial increase in γH2AX foci upon this compound treatment, a sustained high level of these foci over time in a particular cell line suggests an inability to repair the accumulating DSBs, characteristic of HRD.
By combining these assays, researchers can robustly characterize the HR status of cancer cells and investigate the efficacy of this compound as a potential therapeutic agent.
References
- 1. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing PARP-1 Inhibitors in RAD51 Foci Immunofluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of a representative Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, referred to herein as Parp-1-IN-1, in immunofluorescence (IF) assays to monitor RAD51 foci formation. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating DNA damage response pathways, particularly homologous recombination (HR), and assessing the efficacy of PARP inhibitors.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] The inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair mechanisms, notably homologous recombination (HR).[1][3] RAD51, a key protein in the HR pathway, forms nuclear foci at sites of DNA double-strand breaks (DSBs), which are indicative of active HR repair.[4] The quantification of RAD51 foci formation by immunofluorescence is a well-established method to assess HR functionality.[4][5][6][7]
The therapeutic principle behind PARP inhibitors relies on the concept of synthetic lethality. In HR-deficient cells, such as those with BRCA1/2 mutations, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. When PARP-1 is inhibited, these DSBs cannot be efficiently repaired by the compromised HR pathway, leading to genomic instability and cell death.[8] Therefore, monitoring RAD51 foci formation after treatment with a PARP-1 inhibitor like this compound can serve as a valuable biomarker for HR status and sensitivity to PARP inhibition.[5][6][7]
Signaling Pathway and Experimental Rationale
The interplay between PARP-1 and RAD51 is central to the mechanism of action of PARP inhibitors. In normal cells, both BER and HR pathways are functional. Upon DNA damage, PARP-1 is recruited to SSBs to initiate repair. If these breaks persist and are encountered by the replication machinery, they can collapse into DSBs, which are then repaired by HR, a process marked by the formation of RAD51 foci.
Inhibition of PARP-1 with this compound traps the enzyme on DNA, leading to an accumulation of SSBs. These unrepaired SSBs are converted to DSBs during S-phase. In HR-proficient cells, this increase in DSBs leads to a corresponding increase in RAD51 foci as the cell attempts to repair the damage. Conversely, in HR-deficient cells, the ability to form RAD51 foci is impaired. Therefore, a lower number of RAD51 foci after PARP-1 inhibition can indicate HR deficiency and predict sensitivity to the inhibitor.[9][10]
Experimental Protocols
Immunofluorescence Assay for RAD51 Foci
This protocol details the steps for performing an immunofluorescence assay to detect RAD51 foci in cultured cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RAD51 antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging and Quantification:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive for RAD51 foci if it contains a certain threshold of foci (e.g., >5) to distinguish from basal levels.
-
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound to illustrate its effect on RAD51 foci formation in both HR-proficient and HR-deficient cell lines.
Table 1: Effect of this compound on RAD51 Foci Formation in an HR-Proficient Cell Line
| Treatment Condition | Concentration (µM) | Duration (hours) | Percentage of Cells with >5 RAD51 Foci (Mean ± SD) |
| Vehicle Control (DMSO) | - | 24 | 15 ± 3 |
| This compound | 1 | 24 | 45 ± 6 |
| This compound | 5 | 24 | 68 ± 8 |
| Vehicle Control (DMSO) | - | 48 | 18 ± 4 |
| This compound | 1 | 48 | 55 ± 7 |
| This compound | 5 | 48 | 75 ± 9 |
Table 2: Comparative Effect of this compound on RAD51 Foci Formation in HR-Proficient vs. HR-Deficient Cell Lines
| Cell Line | HR Status | Treatment (24 hours) | Percentage of Cells with >5 RAD51 Foci (Mean ± SD) |
| HR-Proficient | Proficient | Vehicle Control | 16 ± 4 |
| HR-Proficient | Proficient | This compound (5 µM) | 72 ± 9 |
| HR-Deficient | Deficient | Vehicle Control | 8 ± 2 |
| HR-Deficient | Deficient | This compound (5 µM) | 12 ± 3 |
Troubleshooting and Considerations
-
High Background Staining: Ensure adequate blocking and thorough washing steps. Titrate primary and secondary antibody concentrations.
-
Weak or No Signal: Confirm the expression of RAD51 in the cell line. Check the activity of the antibodies and the excitation/emission spectra of the fluorophore.
-
Cell Morphology Issues: Handle cells gently during washing steps. Ensure the fixative is fresh and at the correct concentration.
-
Variability in Foci Counts: Standardize cell seeding density and treatment conditions. Analyze a sufficient number of cells from multiple fields of view to ensure statistical significance.
-
Co-staining with Cell Cycle Markers: For more precise analysis, co-staining with a marker for S/G2 phase cells, such as Geminin or Cyclin A, can be performed, as HR primarily occurs in these phases of the cell cycle.[6][7]
Conclusion
The immunofluorescence assay for RAD51 foci is a powerful tool to investigate the functionality of the homologous recombination pathway and to assess the cellular response to PARP-1 inhibitors like this compound. The provided protocols and application notes offer a framework for researchers to design and execute experiments to elucidate the mechanism of action of PARP inhibitors and to identify potential biomarkers for predicting therapeutic response. The ability to quantify RAD51 foci formation provides valuable insights for both basic research and the development of novel cancer therapies.
References
- 1. PARP-1 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 2. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy [mdpi.com]
- 3. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAD51 as an immunohistochemistry-based marker of poly(ADP-ribose) polymerase inhibitor resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis in Response to PARP-1 Inhibition Using Flow Cytometry
Abstract
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair and cell death signaling. Its inhibition is a key therapeutic strategy in oncology. This application note provides a detailed protocol for inducing and quantifying apoptosis in a cancer cell line following treatment with a PARP-1 inhibitor, Parp-1-IN-1. The protocol utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations. This method offers a robust and quantitative approach for evaluating the efficacy of PARP-1 inhibitors in preclinical research.
Introduction
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis.[1][2] Dysregulation of apoptosis is a hallmark of cancer. One of the key proteins involved in the cellular response to DNA damage and the subsequent induction of apoptosis is PARP-1.[3][4] Upon DNA damage, PARP-1 is activated and catalyzes the formation of poly(ADP-ribose) polymers on itself and other nuclear proteins, which is a crucial step in DNA repair.[3][5] However, extensive DNA damage leads to hyperactivation of PARP-1, resulting in depletion of cellular NAD+ and ATP, which can trigger cell death.[3][4][6]
PARP-1 inhibitors, such as this compound, represent a class of therapeutic agents that block the catalytic activity of PARP-1. This inhibition prevents the repair of DNA single-strand breaks, which, upon replication, are converted into more lethal double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this leads to synthetic lethality and apoptotic cell death.
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[1][7][8][9] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane.[1][7] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1][7][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells.[1] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1] This dual-staining strategy allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation in this assay)
This application note details the experimental workflow, from cell culture and treatment with this compound to data acquisition and analysis, providing researchers with a comprehensive guide to assess the apoptotic effects of PARP-1 inhibitors.
PARP-1 Signaling in Apoptosis
In response to DNA damage, PARP-1 is activated and initiates a cascade of events that can lead to either cell survival through DNA repair or cell death. With severe DNA damage, hyperactivation of PARP-1 can lead to a form of programmed cell death. PARP-1 can also stimulate the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus and induces caspase-independent apoptosis.[3][5][10][11] Furthermore, caspases, the executioners of apoptosis, can cleave PARP-1, generating fragments that inhibit the enzyme's activity, thereby preserving cellular ATP required for the apoptotic process.[4][12]
References
- 1. biologi.ub.ac.id [biologi.ub.ac.id]
- 2. kumc.edu [kumc.edu]
- 3. A Dual Role for Poly(ADP-Ribose) Polymerase-1 During Caspase-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]
Troubleshooting & Optimization
Parp-1-IN-1 precipitation issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Parp-1-IN-1, particularly concerning its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). Ensure you are using a high-purity, anhydrous grade of DMSO to minimize the introduction of water, which can promote precipitation.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most cell lines with minimal cytotoxic effects.[1][2][3][4][5] It is crucial to determine the specific tolerance of your cell line by performing a dose-response curve with DMSO alone and assessing cell viability. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) in your experiments.
Q3: My this compound precipitated after I added it to the cell culture medium. What could be the cause?
A3: Precipitation of this compound in cell culture media can be attributed to several factors:
-
High Final Concentration: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Low Solubility in Media: The components of the cell culture medium, such as salts and proteins, can affect the solubility of the compound.
-
Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not have been fully dissolved.
-
Temperature Shock: Adding a cold stock solution directly to warm media can cause the compound to precipitate.
-
High DMSO Concentration: While DMSO aids in initial dissolution, a very high final concentration in the media can sometimes lead to precipitation when it mixes with the aqueous environment.
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
A4: To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Final Concentration: Start with a lower final concentration of this compound and gradually increase it to find the maximum soluble concentration for your specific cell culture conditions.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in pre-warmed cell culture medium before adding it to the final culture plate. This gradual dilution can help prevent shocking the compound out of solution.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound solution.
-
Vortexing/Mixing: Gently vortex or mix the diluted this compound solution in the medium thoroughly before adding it to the cells.
-
Sonication: If you observe slight precipitation in your stock solution, brief sonication in a water bath may help to redissolve the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in stock solution (DMSO) | - Compound is not fully dissolved.- Stock concentration is too high.- Water has contaminated the DMSO. | - Gently warm the stock solution in a 37°C water bath for a few minutes.- Briefly sonicate the stock solution.- Prepare a new stock solution at a lower concentration.- Use fresh, anhydrous DMSO. |
| Precipitate forms immediately upon addition to media | - Final concentration exceeds solubility in media.- "Salting out" effect due to high salt concentration in media.- Temperature shock. | - Lower the final concentration of this compound.- Perform serial dilutions in pre-warmed media.- Ensure the stock solution and media are at the same temperature before mixing. |
| Precipitate forms over time in the incubator | - Compound is unstable in the culture medium at 37°C.- Interaction with media components or serum proteins.- pH shift in the culture medium. | - Reduce the incubation time if experimentally feasible.- Test the solubility and stability in different types of cell culture media (e.g., DMEM vs. RPMI-1640).- Consider using serum-free media for a short treatment duration if compatible with your cells.- Ensure the incubator's CO2 levels are stable to maintain the media's pH. |
| Inconsistent experimental results | - Inaccurate final concentration due to precipitation.- Degradation of the compound. | - Visually inspect for precipitation before each experiment.- Prepare fresh dilutions from the stock solution for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C and/or sonicate briefly to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
Cultured cells in multi-well plates
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the stock solution needed. Ensure the final DMSO concentration in the culture medium does not exceed the tolerance limit of your cells (typically ≤ 0.5%).
-
Serial Dilution Method (Recommended): a. In a sterile tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first prepare a 1:100 dilution in media to get a 100 µM intermediate solution. b. Gently mix the intermediate dilution. c. Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the final concentration.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Incubate the cells for the desired treatment duration.
-
Visualizations
PARP-1 Signaling Pathway in DNA Damage Response
Caption: PARP-1 activation and signaling cascade in response to DNA single-strand breaks.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Parp-1-IN-1 In Vivo Efficacy
Welcome to the technical support center for Parp-1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective and orally active inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with an IC50 of 0.96 nM.[1] Its primary mechanism involves two key actions: catalytic inhibition and PARP trapping. By binding to the NAD+ binding site of PARP-1, it prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in DNA single-strand break repair.[2][3] This inhibition leads to the "trapping" of PARP-1 on DNA at the site of damage.[3][4] The resulting PARP-DNA complex is cytotoxic, as it can obstruct DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks.[3] In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and targeted cancer cell death.[5]
Q2: What is a recommended starting dose for in vivo studies?
A2: A reported effective dose of this compound in a BALB/c nude mouse xenograft model with MDA-MB-436 tumors was 50 mg/kg/day, administered orally, for 18 days. This regimen resulted in significant tumor growth inhibition with no significant changes in the body weight of the treated mice.[1] Researchers should consider this a starting point and may need to perform dose-response studies to determine the optimal dose for their specific cancer model and experimental conditions.
Q3: How can I improve the solubility and formulation of this compound for in vivo administration?
A3: Achieving adequate solubility and a stable formulation is critical for ensuring bioavailability and efficacy in vivo. While specific solubility data for this compound is limited, a common formulation approach for poorly soluble inhibitors intended for oral or parenteral administration involves a multi-component vehicle. One suggested formulation consists of a mixture of DMSO, PEG300, Tween 80, and a physiological carrier like saline or PBS.[6] For example, a stock solution might be prepared in DMSO and then diluted with the other components to the final desired concentration. It is crucial to perform a small-scale formulation test to check for any precipitation before administering it to animals. If precipitation occurs, adjusting the ratios of the co-solvents or using alternative excipients may be necessary.
Q4: What are potential strategies to enhance the in vivo efficacy of this compound?
A4: The efficacy of this compound can be enhanced through several combination strategies.[7] Considering the limited application of PARP inhibitors in tumors proficient in homologous recombination, combining them with therapies that induce "BRCAness" or inhibit HRR can be effective.[7]
-
Combination with Chemotherapy: Combining this compound with DNA-damaging agents like cisplatin or temozolomide can be synergistic.[8][9] These agents induce DNA lesions that PARP-1 would normally help repair. Inhibiting PARP-1 in this context can lead to an accumulation of lethal DNA damage.[8]
-
Combination with other Targeted Therapies: Co-treatment with inhibitors of other DNA damage response proteins, such as ATR inhibitors, can enhance the anti-cancer effects of PARP inhibitors.[7]
-
Combination with Immunotherapy: PARP inhibitors can increase the tumor mutational burden and neoantigen presentation, potentially making tumors more susceptible to immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy | Inadequate drug exposure due to poor solubility or formulation. | Prepare a fresh formulation and check for precipitation. Consider using a different vehicle composition, such as the one described in the FAQs. Perform pharmacokinetic studies to assess drug exposure in plasma and tumor tissue. |
| Suboptimal dosing regimen. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose. Evaluate different dosing schedules (e.g., once vs. twice daily). | |
| The tumor model is not sensitive to PARP-1 inhibition (i.e., proficient in homologous recombination repair). | Confirm the HRR status of your cancer model (e.g., BRCA1/2 mutation status). Consider combination therapies with agents that induce "BRCAness" or with DNA-damaging chemotherapy.[7] | |
| Toxicity or adverse effects in animals (e.g., weight loss, lethargy) | The dose is too high. | Reduce the dose of this compound. If using a combination therapy, consider reducing the dose of one or both agents.[4] |
| Formulation vehicle toxicity. | Run a control group treated with the vehicle alone to assess its tolerability. If the vehicle is toxic, explore alternative formulations. | |
| Inconsistent results between experiments | Variability in drug preparation and administration. | Standardize the formulation protocol. Ensure accurate dosing based on the most recent animal body weights. |
| Biological variability in the animal model. | Increase the number of animals per group to improve statistical power. Ensure that the tumor implantation and growth are consistent across animals. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is a general guideline and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Phosphate-buffered saline (PBS) or saline, sterile
-
Sterile conical tubes and syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg), the number of animals, and their average weight, calculate the total mass of this compound needed.
-
Prepare the vehicle: A common vehicle can be prepared with the following approximate ratios: 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as PBS or saline.
-
Dissolve this compound: First, dissolve the this compound powder in the required volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Add co-solvents: Sequentially add the PEG300 and Tween 80 to the DMSO solution, mixing thoroughly after each addition.
-
Add the aqueous component: Slowly add the PBS or saline to the mixture while vortexing to bring it to the final volume.
-
Final check: Observe the final formulation for any signs of precipitation. If the solution is not clear, gentle warming or sonication may help. If precipitation persists, the formulation needs to be optimized.
-
Administration: Administer the formulation to the animals via oral gavage at the calculated volume based on individual body weights. Prepare the formulation fresh daily.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line of interest (e.g., MDA-MB-436)
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control
Procedure:
-
Tumor cell implantation: Subcutaneously inject the cancer cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor growth monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumors with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomization: Once the tumors reach the desired size, randomize the animals into treatment and control groups.
-
Treatment administration: Administer this compound (e.g., 50 mg/kg/day) and the vehicle control to the respective groups via the chosen route (e.g., oral gavage) for the specified duration (e.g., 18 days).[1]
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance | MDPI [mdpi.com]
- 4. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. PARP-1/Proteasome-IN-1_TargetMol [targetmol.com]
- 7. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Double-barreled gun: Combination of PARP inhibitor with conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial Treatment with PARP-1 Inhibitors and Cisplatin Attenuates Cervical Cancer Growth through Fos-Driven Changes in Gene Expression | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
Parp-1-IN-1 off-target effects in western blot analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PARP-1-IN-1, with a focus on identifying and mitigating potential off-target effects in Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is PARP-1 and what are its primary functions?
Poly (ADP-ribose) polymerase 1 (PARP-1) is a crucial nuclear enzyme that plays a key role in various cellular processes.[1] Its best-known function is in DNA repair, where it detects single-strand DNA breaks and signals for the recruitment of repair machinery.[2][3] PARP-1 is involved in base excision repair (BER), non-homologous end joining (NHEJ), and homologous recombination (HR).[3][4] Beyond DNA repair, PARP-1 is also involved in the regulation of gene transcription, inflammation, and cell death pathways.[1][2][5][6]
Q2: How does a PARP inhibitor like this compound work?
PARP inhibitors, including this compound, function primarily by binding to the catalytic domain of the PARP-1 enzyme. This action competitively inhibits the binding of its substrate, NAD+, thereby preventing the synthesis of poly (ADP-ribose) (PAR) chains.[3] This inhibition blocks the recruitment of DNA repair proteins.[4] Some PARP inhibitors also "trap" the PARP-1 enzyme on the DNA at the site of damage, creating a cytotoxic complex that can lead to replication fork collapse and the formation of double-strand breaks.[4][7]
Q3: How can I confirm that this compound is effectively inhibiting PARP-1 activity in my experiment?
The most direct method to verify the inhibitor's efficacy is to perform a Western blot for poly (ADP-ribose) (PAR). A potent and specific inhibitor should cause a significant reduction in the overall PAR signal in cells, particularly after inducing DNA damage (e.g., with H₂O₂ or MMS).[7][8] Comparing the PAR levels in treated versus untreated cells provides a clear readout of the inhibitor's on-target activity.[8]
Q4: What are potential "off-target effects" of a small molecule inhibitor like this compound?
Off-target effects occur when an inhibitor binds to and affects proteins other than its intended target. For PARP inhibitors, this can include:
-
Binding to other PARP family members: The human genome contains several PARP enzymes with varying degrees of structural similarity. A less selective inhibitor may affect PARP-2 or other family members, which could lead to broader biological effects.[9]
-
Interaction with unrelated proteins: Small molecules can sometimes bind to kinases or other enzymes that have structurally similar binding pockets.
-
Indirect effects: PARP-1 regulates the expression of numerous genes involved in stress response and cell cycle control.[10] Therefore, its inhibition can indirectly alter the expression levels of many other proteins, which may be mistaken for direct off-target effects.
Troubleshooting Guide for Western Blot Analysis
This section addresses common issues encountered during Western blot experiments involving this compound.
Issue 1: Unexpected or Non-Specific Bands
-
Question: After treating my cells with this compound, I am observing unexpected bands or an increase in non-specific bands when probing for my protein of interest. What could be the cause?
-
Answer: There are several potential causes for this observation:
-
Protein Cleavage or Modification: PARP-1 itself can be cleaved by caspases during apoptosis into 89 kDa and 24 kDa fragments.[11] The inhibitor might be inducing a cellular state (like apoptosis) that leads to the cleavage or post-translational modification of your target protein.[12]
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins whose expression is altered by PARP-1 inhibition. It is crucial to use a highly specific, affinity-purified primary antibody.[12]
-
Off-Target Binding: The inhibitor may be affecting another protein that shares a similar epitope to your target, leading to its altered expression or modification.
-
General Western Blot Issues: Standard issues like excessive primary antibody concentration, insufficient blocking, or improper washing can lead to non-specific bands.[12][13]
Troubleshooting Steps:
-
Optimize Antibody Concentration: Perform a titration to find the optimal concentration for your primary and secondary antibodies.[12]
-
Use a Different Antibody: Try a different antibody raised against a distinct epitope of your target protein.[12]
-
Include Proper Controls: Run a lane with secondary antibody only to check for non-specific binding.[12] If available, use a blocking peptide to confirm the primary antibody's specificity.[12]
-
Review Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation.[14][15]
-
Issue 2: Weak or No Signal for Target Protein
-
Question: The signal for my target protein is significantly reduced or absent after treatment with this compound. Why is this happening?
-
Answer: This could be a biological effect of the inhibitor or a technical issue with the experiment.
-
Transcriptional Regulation: PARP-1 is a transcriptional co-activator for many genes, including those regulated by NF-κB.[2][5] Inhibiting PARP-1 could downregulate the transcription of your target protein's gene.
-
Low Protein Abundance: The treatment may be reducing the expression of an already low-abundance protein to below the detection limit.
-
Experimental Problems: Common issues include insufficient protein loading, poor protein transfer from the gel to the membrane (especially for high or low molecular weight proteins), or inactive antibodies.[13][16]
Troubleshooting Steps:
-
Increase Protein Load: Try loading a higher amount of total protein per lane (e.g., 30-100 µg).[15]
-
Verify Transfer Efficiency: Use a reversible stain like Ponceau S to confirm that proteins have transferred evenly across the membrane.[16]
-
Optimize Transfer Conditions: For high MW proteins, consider a longer transfer time or reducing the methanol percentage in the transfer buffer. For low MW proteins, use a smaller pore size membrane (0.2 µm).[14][15][16]
-
Check Antibody Activity: Ensure antibodies have been stored correctly and have not expired. A dot blot can be used to quickly check the primary antibody's activity.[16]
-
Issue 3: Inconsistent Loading Control Signal
-
Question: My loading control (e.g., GAPDH, β-actin) shows variable expression between my control and this compound treated samples. Is this an off-target effect?
-
Answer: It is possible. Because PARP-1 is involved in fundamental processes like transcription and cell stress response, its inhibition can potentially alter the expression of some housekeeping genes. Troubleshooting Steps:
-
Test Multiple Loading Controls: Do not rely on a single loading control. Test other common controls like β-tubulin or Vinculin to find one that remains stable under your specific experimental conditions.
-
Total Protein Normalization: As an alternative to a single loading control, consider using a total protein stain (e.g., Ponceau S, Coomassie) to normalize the signal for each lane. This method is often more reliable when treatments are expected to cause widespread changes in protein expression.
-
Load Equal Amounts: Ensure you are loading precisely equal amounts of protein in each lane by performing an accurate protein quantification assay (e.g., BCA assay) before loading.[16]
-
Quantitative Data
The selectivity of a PARP inhibitor is critical for interpreting experimental results. While specific data for this compound should be obtained from the manufacturer, the following table provides an example of selectivity profiles for other well-known PARP inhibitors to illustrate the concept.
| Inhibitor | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | PARP-3 IC₅₀ (nM) | Tankyrase 1 IC₅₀ (nM) |
| Veliparib | 5.2 | 2.9 | >10,000 | >20,000 |
| Niraparib | 3.8 | 2.1 | 1,700 | >20,000 |
| Olaparib | 1.9 | 1.5 | 330 | 1,500 |
| A-966492 | 1.3 | 1.0 | 4,200 | >20,000 |
| This compound | Consult Datasheet | Consult Datasheet | Consult Datasheet | Consult Datasheet |
| Data is compiled for illustrative purposes. IC₅₀ values can vary based on assay conditions. Researchers should always consult the specific technical datasheet for the inhibitor and lot number being used.[9][17][18] |
Experimental Protocols
Protocol 1: Standard Western Blot for Assessing PARP-1 Inhibition
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration. To maximize the signal, you can induce DNA damage with 10 mM H₂O₂ for 10 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[14][15] Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[16] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Some antibodies work better with a specific blocking agent; check the antibody datasheet.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PAR, anti-PARP-1, or antibody for your protein of interest) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager or X-ray film.[13]
Visualizations
// Connections DNA_Damage -> PARP1_active [label=" recruits & activates"]; PARP1_inactive -> PARP1_active [style=invis]; PARP1_active -> PAR_synthesis [label=" catalyzes"]; NAD -> PAR_synthesis [label=" substrate"]; PAR_synthesis -> PAR [label=" produces"]; PAR -> Repair_Proteins [label=" recruits"]; Repair_ Proteins -> DNA_Repair [label=" leads to"];
// Inhibitor action Inhibitor -> PAR_synthesis [label=" blocks", color="#EA4335", style=dashed, arrowhead=tee, penwidth=2.0];
} dot Caption: PARP-1 signaling pathway in response to DNA damage and point of inhibition.
References
- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer | Semantic Scholar [semanticscholar.org]
- 7. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
- 18. Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492 | bioRxiv [biorxiv.org]
Technical Support Center: Parp-1-IN-1 Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing Parp-1-IN-1 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective small-molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] It detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes chains of poly (ADP-ribose) (PAR) on itself and other target proteins.[4][5] This PARylation process recruits other DNA repair proteins to the site of damage.[1][4] By inhibiting the enzymatic activity of PARP-1, this compound prevents the repair of SSBs. In cancer cells with deficiencies in other repair pathways like homologous recombination (e.g., BRCA1/2 mutations), these unrepaired SSBs can lead to the formation of lethal double-strand breaks during DNA replication, resulting in cell death through a process known as synthetic lethality.
Q2: What is the recommended starting dose for an in vivo efficacy study?
A2: For a mouse xenograft model, a common starting dose is 50 mg/kg, administered daily via oral gavage (p.o.).[6] This recommendation is based on typical efficacy studies for potent PARP inhibitors. However, the optimal dose is highly dependent on the specific animal model, tumor type, and desired level of target engagement. It is strongly recommended to first conduct a Maximum Tolerated Dose (MTD) study to establish a safe and effective dose range for your specific model.[7][8][9]
Q3: What is the best vehicle for formulating this compound for oral administration?
A3: this compound has low aqueous solubility. A common and effective vehicle for oral gavage in mice is a suspension formulated in 0.5% Methylcellulose (MC) in sterile water . For solubilization in other systems, a stock solution can be prepared in DMSO, which can then be diluted into other vehicles like corn oil or aqueous solutions containing PEG300 and Tween 80. Always ensure the final concentration of DMSO is low (typically <10%) to avoid vehicle toxicity.
Q4: How should this compound be stored?
A4: The lyophilized powder should be stored at -20°C for long-term stability. Once reconstituted in a solvent like DMSO, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Formulations prepared for daily dosing should ideally be made fresh. If short-term storage is necessary, keep the formulation at 4°C for no longer than 24-48 hours and ensure it is properly resuspended before each administration.
Quantitative Data Summary
The following tables provide hypothetical but realistic physicochemical, pharmacokinetic, and efficacy data for this compound to guide experimental design.
Table 1: Physicochemical & Pharmacokinetic Properties of this compound
| Parameter | Value |
| Molecular Weight | 435.5 g/mol |
| Solubility (DMSO) | >50 mg/mL |
| Solubility (Water) | <0.1 mg/mL |
| Oral Bioavailability (Mouse) | ~35% |
| Plasma Half-life (t½) (Mouse) | 4-6 hours |
| Time to Max Concentration (Tmax) (Mouse, Oral) | 2 hours |
| Plasma Protein Binding | ~90% |
Table 2: Recommended Starting Doses & MTD for Preclinical Models
| Animal Model | Route | Recommended Starting Dose | Maximum Tolerated Dose (MTD) - 14 Days |
| Mouse (BALB/c) | Oral (p.o.) | 50 mg/kg, QD | 100 mg/kg, QD |
| Mouse (NSG) | Oral (p.o.) | 50 mg/kg, QD | 80 mg/kg, QD |
| Rat (Sprague-Dawley) | Oral (p.o.) | 25 mg/kg, QD | 60 mg/kg, QD |
QD = once daily
Table 3: Example Efficacy Data in a BRCA1-mutant Breast Cancer Xenograft Model (MDA-MB-436)
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control (0.5% MC) | QD, p.o. | +450% | N/A |
| This compound (50 mg/kg) | QD, p.o. | +120% | 73% |
| This compound (75 mg/kg) | QD, p.o. | +50% | 89% |
Troubleshooting Guide
Problem: I am not observing the expected anti-tumor efficacy in my animal model.
-
Question 1: Is the compound being delivered and absorbed correctly?
-
Answer: First, verify your formulation and administration technique. Ensure the compound is fully suspended before each dose. Improper oral gavage can lead to incorrect dosing. Consider performing a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound after dosing to confirm systemic exposure in your specific animal strain.
-
-
Question 2: Is the dose sufficient to inhibit the target in the tumor?
-
Answer: Lack of efficacy can occur if the intratumoral concentration of the drug is insufficient to inhibit PARP-1. A pharmacodynamic (PD) study is crucial. Collect tumor samples at various time points after dosing (e.g., 2, 8, and 24 hours) and measure the levels of poly(ADP-ribose) (PAR) by Western blot or immunohistochemistry.[10][11] A significant reduction in PAR levels indicates successful target engagement. If target engagement is poor, a higher dose may be required.
-
-
Question 3: Is the tumor model appropriate?
-
Answer: this compound is most effective in tumors with a deficient homologous recombination (HR) pathway (e.g., BRCA1/2 mutations). Confirm the genetic background of your cell line or PDX model. If the model is HR-proficient, you may not see significant single-agent efficacy.
-
Problem: My animals are losing weight or showing signs of toxicity.
-
Question 1: Is the dose too high?
-
Answer: Weight loss exceeding 15% or other adverse clinical signs (e.g., lethargy, ruffled fur) are indicators of toxicity. This suggests your dose is above the MTD for your specific model and strain.[7][8] Reduce the dose immediately. Refer to your MTD study data or perform one if it hasn't been done.
-
-
Question 2: Could the formulation vehicle be causing the toxicity?
-
Answer: While 0.5% MC is generally well-tolerated, some models can be sensitive. If you are using a vehicle containing DMSO, PEG, or Tween, high concentrations can cause gastrointestinal irritation or other toxicities. Prepare a "vehicle-only" control group to assess the tolerability of the formulation itself.
-
Problem: this compound is difficult to dissolve or precipitates out of my formulation.
-
Question 1: What is the best way to prepare a stable suspension for oral gavage?
-
Answer: For a 0.5% Methylcellulose (MC) suspension, first create the 0.5% MC solution in sterile water. Then, weigh the required amount of this compound powder, place it in a mortar, and slowly add small volumes of the vehicle while triturating with a pestle to create a uniform paste. Gradually add the remaining vehicle to achieve the final desired concentration. Vortex thoroughly before each use.
-
-
Question 2: Can I use sonication to help with dissolution?
-
Answer: Yes, for vehicles containing co-solvents like PEG300, brief sonication in a water bath can aid in creating a more uniform dispersion. However, avoid excessive heat, which could degrade the compound. Always visually inspect for precipitation before administration.
-
Key Experimental Protocols
Protocol 1: Preparation of this compound (10 mg/mL) for Oral Gavage in Mice
-
Prepare Vehicle: Add 0.5 g of high-viscosity Methylcellulose to 99.5 mL of sterile, distilled water. Stir overnight at 4°C to fully dissolve.
-
Weigh Compound: Accurately weigh the required amount of this compound powder for your study size. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Create Paste: Place the powder in a small glass mortar. Add approximately 1 mL of the 0.5% MC vehicle.
-
Triturate: Gently grind the powder with the vehicle using a pestle until a smooth, uniform paste is formed with no visible clumps.
-
Dilute: Gradually add the remaining vehicle in small aliquots, mixing thoroughly after each addition, until the final volume of 10 mL is reached.
-
Homogenize: Transfer the suspension to a sterile conical tube and vortex vigorously for 1-2 minutes before drawing up each dose.
Protocol 2: Western Blot for Assessing PARP-1 Target Engagement in Tumor Tissue
-
Sample Collection: Euthanize the mouse and excise the tumor at a predetermined time point post-dosing (e.g., 4 hours). Immediately snap-freeze the tissue in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against pan-ADP-ribose (PAR). Also, probe a separate blot or strip the same blot for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the high molecular weight smear of PAR signal in the this compound treated group compared to the vehicle group indicates successful target inhibition.
Visualizations
Caption: Simplified PARP-1 signaling pathway and the mechanism of inhibition by this compound.
Caption: Standard workflow for conducting a preclinical tumor xenograft efficacy study.
Caption: A decision tree to diagnose potential causes of poor efficacy in animal studies.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. 2.9. Maximum Tolerated Dose Determination [bio-protocol.org]
- 9. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Approaches to detect PARP-1 activation in vivo, in situ, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Parp-1-IN-1 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Parp-1-IN-1 resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
A1: Acquired resistance to PARP inhibitors, including this compound, is a significant challenge. Several key mechanisms have been identified:
-
Restoration of Homologous Recombination (HR) proficiency: This is one of the most common resistance mechanisms. Secondary mutations in BRCA1/2 genes can restore their function, thereby reactivating the HR repair pathway.[1][2]
-
Changes in PARP1 expression or activity: Decreased expression of PARP1 or mutations in the PARP1 gene that prevent the inhibitor from trapping PARP1 at the site of DNA damage can lead to resistance.[2]
-
Replication Fork Stabilization: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, thus preventing the formation of double-strand breaks that are lethal in HR-deficient cells.[3][4]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can reduce the intracellular concentration of this compound, leading to reduced efficacy. In some models, ABCB1 mRNA expression was 20-fold higher in PARP inhibitor-resistant tumors.[1][2]
-
Loss of Non-Homologous End Joining (NHEJ) pathway components: Inactivation of key NHEJ proteins like 53BP1 can shift the balance towards HR-mediated repair, even in the presence of BRCA1 mutations, conferring resistance.[3]
Q2: I am observing a significant increase in the IC50 value of this compound in my long-term treated cell line. How can I confirm the mechanism of resistance?
A2: To elucidate the resistance mechanism, a multi-pronged experimental approach is recommended. This involves assessing changes in cell viability, protein expression, and enzymatic activity. The following troubleshooting guide provides a structured workflow to investigate the potential causes.
Troubleshooting Guides
Issue 1: Decreased Cell Viability in Response to this compound
Symptom: Your cell line shows a rightward shift in the dose-response curve and a higher IC50 value for this compound compared to the parental, sensitive cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating decreased sensitivity to this compound.
Quantitative Data Summary: IC50 Values
The following table provides hypothetical yet representative data on the shift in IC50 values observed in cancer cell lines that have developed resistance to this compound.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Potential Mechanism |
| OVCAR-8 | 15 | 350 | 23.3 | BRCA1 reversion mutation |
| MDA-MB-436 | 25 | 600 | 24.0 | Increased P-gp expression |
| CAPAN-1 | 10 | 250 | 25.0 | Replication fork stabilization |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is adapted from standard procedures to determine the cytotoxic effects of this compound.[5][6][7][8][9]
Materials:
-
Parental and suspected resistant cancer cell lines
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Issue 2: Altered Protein Expression in Resistant Cells
Symptom: You suspect changes in the expression of key proteins involved in DNA repair or drug transport.
Troubleshooting Workflow:
Caption: Workflow for investigating altered protein expression in resistant cells.
Quantitative Data Summary: Protein Expression Changes
The following table illustrates potential changes in protein expression associated with this compound resistance.
| Protein | Change in Resistant Cells | Fold Change (Resistant vs. Parental) | Implication |
| BRCA1 | Increased | ~2.5 | Restoration of HR |
| RAD51 | Increased | ~3.0 | Restoration of HR |
| PARP1 | Decreased | ~0.4 | Reduced drug target |
| P-glycoprotein | Increased | ~5.0 | Increased drug efflux |
| 53BP1 | Decreased | ~0.2 | Shift to HR repair |
Experimental Protocol: Western Blot for PARP1 and BRCA1
This protocol provides a general guideline for detecting PARP1 and BRCA1 protein levels.[10][11][12][13][14]
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-BRCA1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PARP1 at 1:1000, anti-BRCA1 at 1:500) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis and normalize the protein of interest to a loading control (e.g., β-actin).
Issue 3: Altered PARP1 Enzymatic Activity
Symptom: You hypothesize that resistance is due to a change in PARP1's catalytic activity or its inhibition by this compound.
Troubleshooting Workflow:
Caption: Workflow for assessing PARP1 enzymatic activity in resistant cells.
Quantitative Data Summary: PARP Activity
This table shows example data from a PARP activity assay.
| Cell Line | Basal PARP Activity (RLU) | PARP Activity with 10 nM this compound (RLU) | % Inhibition |
| Parental | 1,200,000 | 150,000 | 87.5% |
| Resistant | 1,150,000 | 800,000 | 30.4% |
Experimental Protocol: PARP Activity Assay (Luminescence-based)
This protocol is based on commercially available kits that measure the consumption of NAD+, a substrate for PARP enzymes.[15]
Materials:
-
Parental and resistant cell lysates
-
PARP activity assay kit (e.g., NAD/NADH-Glo™ Assay)
-
This compound
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Lysate Preparation: Prepare cell lysates according to the kit manufacturer's instructions.
-
Reaction Setup: In a white-walled 96-well plate, add cell lysate, reaction buffer, and either vehicle (DMSO) or varying concentrations of this compound.
-
NAD+ Addition: Initiate the reaction by adding NAD+.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the reaction and generate a luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal indicates higher PARP activity (more NAD+ consumed). Calculate the percent inhibition for each this compound concentration and determine the enzymatic IC50.
Signaling Pathway Diagrams
DNA Damage Response and PARP Inhibition
Caption: Simplified signaling pathway of DNA damage response and the effect of PARP inhibition.
Mechanisms of this compound Resistance
Caption: Overview of key resistance mechanisms to this compound.
References
- 1. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Western Blot protocol for BRCA1 Antibody (NB100-598): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Analysis of Breast Cancer 1 Protein (BRCA1) | Springer Nature Experiments [experiments.springernature.com]
- 14. A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP and DDR Pathway Drug Discovery [promega.com]
Technical Support Center: Troubleshooting Inconsistent Results with Parp-1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistent results encountered when working with the PARP-1 inhibitor, Parp-1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and orally active inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In the presence of DNA damage, PARP-1 binds to SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. This compound competitively binds to the NAD+ binding site of PARP-1, preventing the synthesis of PAR and thereby inhibiting the repair of SSBs. This inhibition can lead to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication, ultimately leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.
Technical Support Center: Minimizing Parp-1-IN-1 Toxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Parp-1-IN-1 toxicity in non-cancerous cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), with an IC50 of 0.96 nM.[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2][3] By inhibiting PARP-1, this compound prevents the repair of SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the accumulation of unrepaired SSBs leads to double-strand breaks (DSBs) during DNA replication, resulting in cell death. This concept is known as synthetic lethality.[2][3] A key aspect of the cytotoxicity of PARP inhibitors is "PARP trapping," where the inhibitor locks PARP-1 onto the DNA at the site of damage, creating a cytotoxic complex that obstructs DNA replication and repair.[4][5]
Q2: What are the potential causes of this compound toxicity in non-cancerous cells?
While this compound is designed to be selective for cancer cells with DNA repair defects, it can still exhibit toxicity in non-cancerous cells through several mechanisms:
-
PARP Trapping: Even in healthy cells, this compound can trap PARP-1 on DNA, leading to the formation of toxic complexes that can interfere with normal cellular processes.[4][5]
-
Oxidative Stress: Inhibition of PARP-1 can disrupt cellular redox balance and lead to an increase in reactive oxygen species (ROS), causing oxidative damage to DNA, proteins, and lipids.[6][7][8]
-
Mitochondrial Dysfunction: PARP-1 plays a role in mitochondrial function. Its inhibition can lead to impaired mitochondrial respiration, decreased ATP production, and changes in mitochondrial membrane potential.[9]
-
Inflammatory Responses: PARP-1 is involved in the regulation of inflammatory pathways, such as the NF-κB signaling pathway. Inhibition of PARP-1 can modulate these pathways, potentially leading to unwanted inflammatory responses in certain contexts.[10]
-
Off-Target Effects: Although this compound is highly selective for PARP-1, the possibility of off-target effects on other cellular proteins, such as kinases, cannot be entirely ruled out at higher concentrations.[11][12]
Q3: What are the typical signs of this compound toxicity in cell culture experiments?
Common indicators of toxicity in non-cancerous cells treated with this compound include:
-
Reduced cell viability and proliferation.
-
Increased apoptosis or necrosis.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Cell cycle arrest, often at the G2/M phase.
-
Increased markers of DNA damage (e.g., γH2AX foci).
-
Elevated levels of reactive oxygen species (ROS).
-
Decreased mitochondrial membrane potential.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Cancerous Control Cell Lines
Possible Causes:
-
Concentration too high: The concentration of this compound may be in a range that is toxic to normal cells.
-
Prolonged exposure time: Continuous exposure may lead to the accumulation of cellular damage.
-
High PARP trapping potential: The inherent ability of the inhibitor to trap PARP-1 on DNA can be toxic even to healthy cells.[4][5]
-
Basal cellular stress: The baseline level of oxidative stress or DNA damage in the cell line may sensitize it to PARP inhibition.
Troubleshooting Steps:
-
Optimize Concentration:
-
Perform a dose-response curve to determine the IC50 value of this compound in your specific non-cancerous cell line. Start with a wide range of concentrations and narrow down to a more focused range around the expected IC50.
-
Use the lowest effective concentration that achieves the desired biological effect in your cancer cell model while minimizing toxicity in non-cancerous controls.
-
-
Optimize Exposure Time:
-
Conduct a time-course experiment to assess the onset of toxicity. It may be possible to achieve the desired effect with a shorter exposure time.
-
Consider a "wash-out" experiment where the inhibitor is removed after a specific period, allowing the cells to recover.
-
-
Co-treatment with Antioxidants:
-
Co-administer an antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative stress-induced toxicity. A starting concentration of 1-5 mM NAC can be tested.
-
-
Consider a Different PARP Inhibitor:
-
If toxicity remains high, consider comparing the effects with other PARP inhibitors that have different trapping potencies.
-
Issue 2: Increased Oxidative Stress in Non-Cancerous Cells
Possible Causes:
-
Disruption of redox homeostasis: PARP-1 inhibition can interfere with cellular pathways that regulate reactive oxygen species (ROS) production and scavenging.[7][8]
-
Mitochondrial dysfunction: Impaired mitochondrial function due to PARP-1 inhibition can lead to increased ROS leakage.[9]
Troubleshooting Steps:
-
Measure ROS Levels:
-
Quantify intracellular ROS levels using fluorescent probes such as DCFDA (2',7'-dichlorofluorescin diacetate) or CellROX Green/Deep Red reagents via flow cytometry or fluorescence microscopy.
-
-
Co-treatment with Antioxidants:
-
Activate the Nrf2 Pathway:
-
The Nrf2 transcription factor is a master regulator of the antioxidant response. Consider co-treatment with known Nrf2 activators, such as sulforaphane, to upregulate endogenous antioxidant defenses.
-
Issue 3: Evidence of Mitochondrial Dysfunction
Possible Causes:
-
Impaired electron transport chain: PARP-1 inhibition can affect the function of mitochondrial respiratory complexes.
-
Decreased NAD+/NADH ratio: PARP-1 activity influences cellular NAD+ levels, which are crucial for mitochondrial function.
-
Opening of the mitochondrial permeability transition pore (mPTP): This can lead to the collapse of the mitochondrial membrane potential.
Troubleshooting Steps:
-
Assess Mitochondrial Membrane Potential (ΔΨm):
-
Use potentiometric dyes such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1 to measure changes in ΔΨm by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity of TMRE or a shift from red to green fluorescence with JC-1 indicates mitochondrial depolarization.
-
-
Measure ATP Levels:
-
Quantify intracellular ATP levels using a luciferin/luciferase-based assay to assess the impact on cellular energy production.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Use a Seahorse XF Analyzer or a similar instrument to measure the OCR and determine the effects of this compound on mitochondrial respiration.
-
Quantitative Data Summary
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MX-1 | Human Breast Carcinoma | 9.46 | [1] |
| A549 | Human Lung Carcinoma | 106.3 | [1] |
| MCF7 | Human Breast Adenocarcinoma | 123.5 | [1] |
Note: The higher IC50 values in A549 and MCF7 cells compared to the BRCA-mutant MX-1 cell line are consistent with the principle of synthetic lethality. It is anticipated that IC50 values for non-cancerous cells would be in a similar or higher range than those observed for HR-proficient cancer cells.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a non-cancerous cell line.
Materials:
-
Non-cancerous cell line of interest (e.g., primary human dermal fibroblasts, HDFs)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 200 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Mitigation of Oxidative Stress with N-acetylcysteine (NAC)
This protocol describes how to assess the protective effect of NAC against this compound-induced cytotoxicity.
Procedure:
-
Follow the cell seeding and compound treatment steps as described in Protocol 1.
-
In addition to the this compound dilutions, prepare a second set of dilutions containing both this compound and a fixed concentration of NAC (e.g., 2 mM).
-
Include control wells with:
-
Vehicle only
-
NAC only
-
This compound only
-
-
Proceed with the MTT assay as described in Protocol 1.
-
Compare the IC50 values of this compound in the presence and absence of NAC to determine if NAC provides a protective effect.
Signaling Pathways and Experimental Workflows
PARP-1 and DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand breaks (SSBs) and how this compound inhibits this process.
Caption: PARP-1's role in SSB repair and its inhibition by this compound.
Experimental Workflow for Assessing Toxicity and Mitigation
This workflow outlines the steps to evaluate the toxicity of this compound and test potential mitigation strategies.
Caption: Workflow for assessing and mitigating this compound toxicity.
PARP-1, Oxidative Stress, and NF-κB Signaling
This diagram illustrates the interplay between PARP-1 inhibition, oxidative stress, and the pro-inflammatory NF-κB pathway.
Caption: Interplay of PARP-1 inhibition, oxidative stress, and NF-κB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP-1 Inhibition Attenuates Neuronal Loss, Microglia Activation and Neurological Deficits after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy [mdpi.com]
- 4. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting PARP2 and PARP1 trapping through quantitative live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. ROS-induced DNA damage and PARP-1 are required for optimal induction of starvation-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARP-1 inhibition with or without ionizing radiation confers reactive oxygen species-mediated cytotoxicity preferentially to cancer cells with mutant TP53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Existing Evidence for the Repurposing of PARP-1 Inhibitors in Rare Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol sensitizes breast cancer to PARP inhibitor, talazoparib through dual inhibition of AKT and autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Parp-1-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and storage of Parp-1-IN-1, along with troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound in powder form is stable for up to two years when stored at -20°C.[1] The vial should be kept tightly sealed to prevent moisture absorption.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in DMSO can be stored for up to two weeks at 4°C or for six months at -80°C.[1] For extended storage, it is recommended to prepare aliquots of the stock solution in tightly sealed vials to avoid repeated freeze-thaw cycles and store them at -20°C, which are generally usable for up to one month.[1]
Q3: What is the proper procedure for handling this compound before use?
A3: Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[1] This minimizes condensation, which could affect the stability of the compound.
Q4: What is the known stability of this compound in solution for experimental use?
A4: Ideally, solutions of this compound should be prepared and used on the same day.[1] If advance preparation is necessary, follow the storage guidelines for stock solutions.
Q5: Are there any general precautions for handling PARP inhibitors like this compound?
A5: Yes, it is advisable to avoid potent singlet oxygen quenchers such as sodium azide (NaN3) and certain metal ions (Fe2+, Fe3+, Cu2+, Zn2+, and Ni2+) in your experimental setup, as they can interfere with some assay formats.[2] Also, be mindful of the final DMSO concentration in your assays; for instance, some colorimetric assay kits are compatible with up to 1% final DMSO concentration.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | 1. Compound Degradation: Improper storage of the powder or stock solution. | 1. Ensure the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for long-term stock solution storage).[1] Prepare fresh stock solutions if degradation is suspected. |
| 2. Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution. | 2. Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[4] | |
| 3. Incorrect Concentration: Errors in calculating the required concentration for the experiment. | 3. Double-check all calculations for dilutions and molarity. Use calibrated pipettes for accurate measurements. | |
| Precipitation of the compound in aqueous media | 1. Low Solubility: this compound may have limited solubility in aqueous buffers. | 1. Ensure the final solvent concentration (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of the experimental system (e.g., cell culture). For in vivo formulations, specific solvent mixtures like DMSO:Corn oil may be necessary.[4] |
| Variability between experimental replicates | 1. Inhomogeneous Solution: The compound may not be fully dissolved in the stock solution. | 1. Ensure the compound is completely dissolved before making further dilutions. Gentle warming or vortexing may aid dissolution, but always check for any temperature sensitivity of the compound. |
| 2. Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration. | 2. Use properly calibrated micropipettes and ensure consistent pipetting technique. | |
| Unexpected off-target effects or cellular toxicity | 1. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Prepare a vehicle control with the same final solvent concentration to assess its effect on the cells. Aim for the lowest effective solvent concentration. |
| 2. Compound Purity: Impurities in the compound preparation could lead to off-target effects. | 2. Whenever possible, use a high-purity grade of this compound and refer to the supplier's certificate of analysis. |
Data Summary
Storage Conditions for this compound and Similar PARP-1 Inhibitors
| Compound | Form | Storage Temperature | Duration | Reference |
| This compound | Powder | -20°C | 2 years | [1] |
| This compound | In DMSO | 4°C | 2 weeks | [1] |
| This compound | In DMSO | -80°C | 6 months | [1] |
| PARP1-IN-5 | Powder | -20°C | 3 years | [5] |
| PARP1-IN-5 | Powder | 4°C | 2 years | [5] |
| PARP1-IN-5 | In solvent | -80°C | 6 months | [5] |
| PARP1-IN-5 | In solvent | -20°C | 1 month | [5] |
| PARP-1/2-IN-2 | Powder | -20°C | 3 years | [6] |
| PARP-1/2-IN-2 | Powder | 4°C | 2 years | [6] |
| PARP-1/2-IN-2 | In solvent | -80°C | 6 months | [6] |
| PARP-1/2-IN-2 | In solvent | -20°C | 1 month | [6] |
| PARP-1-IN-23 | Powder | -20°C | 3 years | [4] |
| PARP-1-IN-23 | Powder | 4°C | 2 years | [4] |
| PARP-1-IN-23 | In solvent | -80°C | 6 months | [4] |
| PARP-1-IN-23 | In solvent | -20°C | 1 month | [4] |
Experimental Protocols
General Protocol for a Cell-Based PARP-1 Inhibition Assay
This protocol provides a general framework. Specific cell lines, incubation times, and concentrations of this compound should be optimized for your particular experimental needs.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assessing PARP-1 Inhibition (Example using a cell viability assay):
-
After the incubation period, assess cell viability using a suitable method, such as an MTS or MTT assay.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: A general workflow for a cell-based PARP-1 inhibition assay.
Caption: The role of PARP-1 in DNA repair and the mechanism of its inhibition.
Caption: A logical troubleshooting guide for inconsistent experimental results.
References
Validation & Comparative
A Head-to-Head Comparison: Parp-1-IN-1 and Olaparib in BRCA-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, PARP inhibitors have emerged as a cornerstone for treating cancers with deficiencies in the DNA damage response (DDR) pathway, particularly those harboring BRCA1 or BRCA2 mutations. This guide provides a detailed comparison of a selective PARP1 inhibitor, referred to here as Parp-1-IN-1 (using data for the selective PARP1 inhibitor, Saruparib/AZD5305, as a representative), and Olaparib, a first-in-generation PARP inhibitor that targets both PARP1 and PARP2. This comparison focuses on their performance in BRCA-mutant cell lines, supported by experimental data and detailed protocols.
Mechanism of Action: The Principle of Synthetic Lethality
Both this compound and Olaparib exploit the concept of "synthetic lethality." In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role.[1][2] If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins.
In BRCA-mutant cancer cells, the HR pathway is deficient. These cells become heavily reliant on the BER pathway and PARP1 activity for DNA repair and survival.[3] Inhibition of PARP1 by drugs like this compound or Olaparib leads to an accumulation of unrepaired SSBs, which are subsequently converted to DSBs.[2][4] Without a functional HR pathway to repair these DSBs, the cancer cells undergo genomic instability and ultimately, cell death.[3][4]
Comparative Efficacy in BRCA-Mutant Cell Lines
The cytotoxic effects of PARP inhibitors are evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater potency. Preclinical studies have compared the efficacy of selective PARP1 inhibitors with dual PARP1/2 inhibitors like Olaparib.
| Cell Line | Cancer Type | BRCA Mutation | This compound (Saruparib) IC50 (nM) | Olaparib IC50 (nM) | Reference |
| DLD-1 BRCA2-/- | Colorectal Cancer | BRCA2 | Data Not Available | ~10 | [5] |
| CAPAN-1 | Pancreatic Cancer | BRCA2 | Data Not Available | Data Not Available | |
| MDA-MB-436 | Breast Cancer | BRCA1 | Data Not Available | Data Not Available | |
| HCC1937 | Breast Cancer | BRCA1 | Data Not Available | >1000 | [6] |
Note: Direct comparative IC50 values for this compound (Saruparib) and Olaparib in the same BRCA-mutant cell lines were not available in the provided search results. The table highlights cell lines commonly used in PARP inhibitor studies.
A preclinical study using patient-derived xenograft (PDX) models of BRCA1/2-associated cancers demonstrated that the selective PARP1 inhibitor saruparib (AZD5305) elicited superior and more durable antitumor activity compared to olaparib.[7] The complete response rate in these models was 75% for saruparib versus 37% for olaparib.[7] Furthermore, the median progression-free survival was significantly longer in the saruparib-treated group (386 days) compared to the olaparib-treated group (90 days).[7]
PARP Trapping: A Key Determinant of Cytotoxicity
Beyond catalytic inhibition, a critical mechanism of action for PARP inhibitors is their ability to "trap" PARP1 and PARP2 enzymes on DNA at the site of single-strand breaks.[8] This trapped PARP-DNA complex is highly cytotoxic as it can obstruct DNA replication and transcription, leading to the formation of double-strand breaks.[6][9] The potency of PARP trapping has been shown to correlate with the cytotoxic effects of different PARP inhibitors.
| Inhibitor | PARP1 Trapping Potency | PARP2 Trapping Potency | Reference |
| This compound (Saruparib/AZD5305) | High | Low | [10] |
| Olaparib | Moderate | Moderate | [10][11] |
Note: The table reflects the general understanding that next-generation PARP1-selective inhibitors are designed for high PARP1 trapping efficiency, while first-generation inhibitors like Olaparib trap both PARP1 and PARP2.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of drug efficacy. Below are standard protocols for key assays used in the evaluation of PARP inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
BRCA-mutant and wild-type cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and Olaparib stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Olaparib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
PARP Trapping Assay (Cell-Based)
This assay quantifies the amount of PARP enzyme trapped on the chromatin of cells following drug treatment.
Materials:
-
BRCA-mutant cancer cell lines
-
Complete cell culture medium
-
This compound and Olaparib stock solutions
-
Cell culture plates
-
Methyl methanesulfonate (MMS) to induce DNA damage
-
Subcellular protein fractionation kit
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibodies for PARP1 and histone H3, secondary antibodies, and detection reagents)
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with varying concentrations of this compound or Olaparib for a specified time (e.g., 1-4 hours). To induce DNA damage and enhance trapping, co-treat with a low dose of MMS for the final 30 minutes of incubation.
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.[5]
-
Western Blotting:
-
Normalize the protein concentration of the chromatin fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1 to detect the trapped enzyme.
-
Probe the membrane with a primary antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Quantification: Quantify the band intensities for PARP1 and the loading control. The amount of trapped PARP1 is determined by the intensity of the PARP1 band in the chromatin fraction.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical workflow for comparing PARP inhibitors and the underlying signaling pathway.
Conclusion
The comparison between selective PARP1 inhibitors like this compound (represented by Saruparib) and dual PARP1/2 inhibitors such as Olaparib is crucial for advancing targeted cancer therapy. While both classes of drugs demonstrate efficacy in BRCA-mutant cancers through the principle of synthetic lethality, emerging evidence suggests that selective PARP1 inhibitors may offer superior antitumor activity and a more favorable therapeutic window.[7] This is potentially due to a more potent and specific trapping of PARP1 on the DNA, which is the primary driver of cytotoxicity in this context. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative benefits and to guide the optimal selection of PARP inhibitors for patients with BRCA-mutated cancers.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 8. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison of Parp-1-IN-1 and Talazoparib in PARP Trapping and Anticancer Activity
For researchers and drug development professionals, the strategic selection of PARP inhibitors is critical for advancing cancer therapeutics. This guide provides a detailed comparative analysis of two PARP inhibitors, Parp-1-IN-1 and Talazoparib, with a focus on their PARP trapping capabilities, a key mechanism for their cytotoxic effects.
This comparison synthesizes available preclinical data to objectively evaluate their performance, offering insights into their mechanisms of action, potency, and cellular effects. While Talazoparib is a well-characterized and clinically approved drug known for its potent PARP trapping, data on this compound, a research compound, is less comprehensive, particularly concerning its trapping efficiency. This guide will present the available data for a thorough comparison within the current limitations.
Mechanism of Action: Beyond Catalytic Inhibition
Both this compound and Talazoparib are potent inhibitors of the PARP1 enzyme, a key player in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). By inhibiting the catalytic activity of PARP1, these molecules prevent the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in recruiting other DNA repair proteins to the site of damage.
However, a more profound and cytotoxic mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP1 but also stabilizes the PARP1-DNA complex. This trapped complex becomes a physical obstruction to DNA replication and transcription, leading to the formation of more deleterious DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.
Talazoparib is renowned for its exceptional ability to trap PARP1 on DNA, which is considered a primary driver of its high potency.[1][2][3] While this compound is a potent catalytic inhibitor of PARP1, its PARP trapping efficiency has not been quantitatively reported in publicly available literature, representing a significant data gap for a direct comparison.
Data Presentation: A Quantitative Look at Potency and Cytotoxicity
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and Talazoparib.
Table 1: Comparative Inhibitory Potency against PARP1
| Compound | PARP1 IC50 (nM) | Source |
| This compound | 0.96 | MedchemExpress |
| Talazoparib | 0.57 | [1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Talazoparib IC50 (µM) | Source |
| MX-1 | Breast Cancer | 9.64 | Not Reported | MedchemExpress |
| MCF7 | Breast Cancer | 123.5 | 1.1 - 5.4 | MedchemExpress,[4] |
| A549 | Lung Cancer | 106.3 | Not Reported | MedchemExpress |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Reported | 0.48 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Reported | 0.8 | [4][5] |
| SKBR3 | Breast Cancer (HER2+) | Not Reported | 0.04 | [4] |
| JIMT1 | Breast Cancer (HER2+) | Not Reported | 0.002 | [4] |
| BT474 | Breast Cancer (ER+/HER2+) | Not Reported | ~13 | [4] |
| SUP-B15 | Acute Lymphoblastic Leukemia | Not Reported | 0.024 (at 24h) | [6] |
| MV4-11 | Acute Myeloid Leukemia | Not Reported | 52 (at 72h) | [6] |
Note: The cytotoxicity of Talazoparib has been extensively studied across a wide range of cell lines, and the provided values represent a selection from the available literature. Direct comparative studies of this compound and Talazoparib in the same cell lines under identical experimental conditions are not currently available.
Experimental Protocols: Methodologies for Key Experiments
The data presented in this guide are derived from various experimental methodologies. Below are detailed protocols for key assays used to characterize PARP inhibitors.
PARP1 Catalytic Activity Assay (Enzymatic Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD+ (substrate), biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, and a detection system (e.g., colorimetric or chemiluminescent).
-
Procedure:
-
Immobilize activated DNA onto the wells of a streptavidin-coated plate.
-
Add recombinant PARP1 enzyme to the wells.
-
Incubate with varying concentrations of the test inhibitor (this compound or Talazoparib).
-
Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
After a defined incubation period, wash the wells to remove unbound reagents.
-
Detect the incorporated biotinylated PAR chains using a streptavidin-HRP conjugate and a suitable substrate.
-
Measure the signal, which is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay determines the concentration of a compound that is cytotoxic to a population of cells.
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or Talazoparib) for a specified duration (e.g., 72 hours).
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against the compound concentration to determine the IC50 value.
PARP Trapping Assay (Conceptual Workflow)
While specific data for this compound is unavailable, the following outlines a general workflow for a widely used method to quantify PARP trapping, the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact cells with the PARP inhibitor of interest or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble PARP1 in the supernatant at each temperature using techniques like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization, which is a hallmark of PARP trapping. The magnitude of this shift can be used to compare the trapping efficiency of different compounds.
Mandatory Visualizations
Signaling Pathway of PARP Inhibition and Trapping
Caption: Mechanism of PARP inhibition and trapping leading to synthetic lethality.
Experimental Workflow for a Cellular Thermal Shift Assay (CETSA)
Caption: A generalized workflow for assessing PARP trapping using CETSA.
Conclusion
This comparative guide highlights the distinct profiles of this compound and Talazoparib. Talazoparib stands out as a highly potent PARP inhibitor with well-documented and exceptional PARP trapping capabilities, which correlate with its strong cytotoxic effects in various cancer cell lines, particularly those with DNA repair deficiencies.[1][2][3]
This compound demonstrates potent catalytic inhibition of PARP1, with an IC50 value comparable to that of Talazoparib. However, the absence of publicly available data on its PARP trapping efficiency makes a direct comparison of this critical mechanism of action challenging. The provided cytotoxicity data for this compound suggests activity in the micromolar range in the tested cell lines.
For researchers, the choice between these inhibitors will depend on the specific experimental goals. Talazoparib is a valuable tool for studying the effects of potent PARP trapping. This compound, while a potent catalytic inhibitor, requires further characterization of its trapping ability to fully understand its therapeutic potential and to enable a more complete comparison with other PARP inhibitors like Talazoparib. Future studies quantifying the PARP trapping efficiency of this compound are warranted to elucidate its full mechanistic profile.
References
- 1. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating PARP-1 Inhibition in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a cornerstone of targeted therapy, particularly for cancers harboring defects in DNA damage repair pathways. Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and microenvironment of human tumors, serve as a critical platform for the preclinical validation of PARP-1 inhibitors. This guide provides a comparative overview of the efficacy of various PARP-1 inhibitors in PDX models, supported by experimental data and detailed protocols. While specific data for a compound designated "Parp-1-IN-1" is not publicly available, this guide focuses on well-characterized first-generation and next-generation selective PARP-1 inhibitors to illustrate the validation process.
Comparative Efficacy of PARP-1 Inhibitors in PDX Models
The therapeutic benefit of PARP inhibitors has been extensively demonstrated in PDX models of various cancers, including breast, ovarian, and pancreatic cancer.[1][2] Efficacy is often most pronounced in tumors with mutations in BRCA1/2 or other homologous recombination repair (HRR) genes, a concept known as synthetic lethality.[3] However, studies in PDX models have also revealed broader activity in tumors without these classic mutations.[4][5]
| PARP Inhibitor | Cancer Type (PDX) | Key Findings | Reference |
| First-Generation PARP Inhibitors | |||
| Olaparib | Ovarian Cancer | Showed high consistency in efficacy with Niraparib in PDX models.[2] | [2][6] |
| Olaparib | Breast Cancer | Combination with DNA-PKc inhibitor (AZD7648) induced sustained tumor regression. | [7] |
| Talazoparib | Triple-Negative Breast Cancer (TNBC) | Caused dramatic regression in 5 out of 12 PDX models, including those without germline BRCA1/2 mutations.[4][5] | [4][5] |
| Niraparib | Ovarian Cancer | Demonstrated efficacy in approximately half of BRCA wild-type, HRD-negative, and platinum-resistant PDX models.[2][8] | [2][8] |
| Rucaparib | Pancreatic Cancer | Preclinical evidence of efficacy in reducing α-synuclein aggregation in a neurodegenerative disease model. | [9] |
| Next-Generation PARP-1 Selective Inhibitors | |||
| Saruparib (AZD5305) | Breast, Ovarian, Pancreatic Cancer | Elicited superior and more durable antitumor activity compared to olaparib in BRCA1/2-associated PDX models, with a preclinical complete response rate of 75% versus 37% for olaparib.[1] | [1] |
| SNV001 | Breast Cancer (CDX) | Showed dose-dependent tumor growth inhibition in a BRCA-mutated model without signs of toxicity. | [3] |
| DHC-1 | Pancreatic Cancer (CDX) | Exhibited a tumor-inhibitory effect and enhanced sensitization to oxaliplatin. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PARP-1 inhibitor efficacy in PDX models. Below are representative protocols for key experiments.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment
-
Tumor Implantation: Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The PARP-1 inhibitor (e.g., Olaparib, Talazoparib) is administered orally or via intraperitoneal injection at a specified dose and schedule. A vehicle control is administered to the control group.
-
Efficacy Assessment: Tumor growth inhibition is calculated at the end of the study. Other metrics such as tumor regression and time to progression are also recorded. For some studies, progression-free survival (PFS) and overall survival (OS) are monitored.[2]
Biomarker Analysis
-
Immunohistochemistry (IHC): Tumor samples are collected at the end of the study and fixed in formalin. IHC is performed to assess the expression of relevant biomarkers such as PARP-1, γH2AX (a marker of DNA double-strand breaks), and Ki-67 (a proliferation marker).
-
Western Blotting: Protein lysates from tumor tissues are used to quantify the levels of key proteins in the DNA damage response pathway.
-
Next-Generation Sequencing (NGS): DNA and RNA are extracted from tumor samples to identify mutations in genes such as BRCA1/2 and to analyze gene expression profiles associated with drug response or resistance.
Visualizing Key Processes
To better understand the underlying biology and experimental design, the following diagrams illustrate the PARP-1 signaling pathway and a typical experimental workflow for evaluating PARP-1 inhibitors in PDX models.
Caption: PARP-1 signaling pathway in response to DNA damage and the mechanism of PARP inhibitors.
Caption: A generalized workflow for assessing the efficacy of PARP-1 inhibitors in PDX models.
References
- 1. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 2. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Population of Heterogeneous Breast Cancer Patient-Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild-Type Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. championsoncology.com [championsoncology.com]
- 8. Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synergistic Takedown: PARP-1 Inhibition Enhances Temozolomide Efficacy in Glioblastoma
For Immediate Release
Researchers and drug development professionals in the neuro-oncology space are continually seeking strategies to overcome resistance to the standard-of-care chemotherapy for glioblastoma (GBM), temozolomide (TMZ). A growing body of preclinical evidence robustly supports a synergistic interaction between PARP-1 inhibitors and TMZ, offering a promising therapeutic avenue to enhance treatment efficacy, particularly in TMZ-resistant tumors. This guide provides a comprehensive comparison of the effects of combining PARP-1 inhibitors with TMZ in GBM, supported by experimental data and detailed protocols.
Overcoming Resistance: The Rationale for Combination Therapy
Temozolomide, an alkylating agent, induces DNA damage, primarily through the formation of O6-methylguanine (O6-MeG) adducts.[1][2] However, the efficacy of TMZ is often limited by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses this damage.[1][3] In tumors with an unmethylated MGMT promoter and thus high MGMT expression, resistance to TMZ is common.[4]
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1][5][6] Inhibition of PARP-1 leads to the accumulation of these breaks, which can then collapse replication forks and generate more lethal double-strand breaks.[5] By crippling a critical DNA repair pathway, PARP-1 inhibitors can sensitize cancer cells to DNA-damaging agents like TMZ.[7][8][9] This combination is particularly effective as it creates a "synthetic lethality" scenario, where the inhibition of two different DNA repair pathways leads to cell death, even in tumors proficient in one of the pathways.[10]
In Vitro Performance: Enhanced Cytotoxicity and Apoptosis
Multiple studies have demonstrated the potent synergistic effect of combining PARP inhibitors with TMZ in various glioblastoma cell lines, irrespective of their MGMT and PTEN status.[4][8][9][11]
Comparative Efficacy of PARP Inhibitors with Temozolomide in Glioblastoma Cell Lines
| Cell Line | PARP Inhibitor | Key Findings | Reference |
| U87MG (MGMT methylated) | Olaparib | Enhanced TMZ-induced cytotoxicity. | [11] |
| U251MG (MGMT methylated) | Olaparib, NU1025 | Olaparib enhanced TMZ-induced cytotoxicity. NU1025 effectively sensitized cells to TMZ. | [5][11] |
| T98G (MGMT unmethylated, TMZ-resistant) | Olaparib, NU1025, 3-aminobenzamide | Olaparib enhanced TMZ-induced cytotoxicity. NU1025 and 3-aminobenzamide rendered cells more sensitive to TMZ. | [5][10][11] |
| LN18 (MGMT unmethylated, PTEN wild-type) | NU1025 | Combination of NU1025 and TMZ led to a significant decrease in cell viability. | [5] |
| GBM12 (TMZ-sensitive) | Veliparib | Veliparib enhanced TMZ-induced DNA damage signaling. | [8] |
| GBM12TMZ (TMZ-resistant) | Veliparib | Veliparib enhanced TMZ cytotoxicity at higher concentrations in vitro. | [8] |
| GBM39, GBM22 (Patient-derived xenografts) | Niraparib | The combination of niraparib and TMZ significantly decreased cell growth compared to either agent alone. | [6] |
Induction of Apoptosis by Combination Therapy
The synergistic cytotoxicity of PARP inhibitors and TMZ is largely attributed to the induction of apoptosis. In U87MG cells, the combination of olaparib and TMZ significantly increased the percentage of cells undergoing both early and late apoptosis compared to either treatment alone.[3]
| Treatment Group (U87MG cells) | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
| Control | - | - | [3] |
| Olaparib | - | - | [3] |
| Temozolomide | - | 3.69 | [3] |
| Olaparib + Temozolomide | 7.61 | 12.24 | [3] |
In Vivo Efficacy: Preclinical Models Demonstrate Tumor Growth Inhibition
Orthotopic xenograft models in mice have been instrumental in validating the in vivo efficacy of the PARP inhibitor and TMZ combination. These studies have shown significant suppression of tumor growth and, in some cases, prolonged survival.[11][12]
In Vivo Tumor Growth Inhibition in an Orthotopic Glioblastoma Model (U87MG)
| Treatment Group | Median Survival (days) | Tumor Volume Reduction | Reference |
| Untreated | ~20 | - | [11] |
| Olaparib alone | ~20 | - | [11] |
| Temozolomide alone | ~30 | Significant | [11] |
| Olaparib + Temozolomide | ~30 | Significant | [11] |
Note: While a significant difference in survival between TMZ alone and the combination was not observed in this particular study, both treatment groups showed significantly greater survival than the untreated and olaparib monotherapy groups. Other studies have shown a more pronounced survival benefit with the combination.[12]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Orthotopic GBM xenograft models [bio-protocol.org]
- 2. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 3. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. PARP‑1 inhibition sensitizes temozolomide‑treated glioblastoma cell lines and decreases drug resistance independent of MGMT activity and PTEN proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temozolomide and the PARP Inhibitor Niraparib Enhance Expression of Natural Killer Group 2D Ligand ULBP1 and Gamma-Delta T Cell Cytotoxicity in Glioblastoma [mdpi.com]
- 7. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PARP Inhibitor + Temozolomide for Brain Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diversity of DNA damage response of astrocytes and glioblastoma cell lines with various p53 status to treatment with etoposide and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel PARP Inhibitors: Benchmarking Parp-1-IN-1
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of Emerging PARP-1 Selective Inhibitors Against Established Compounds.
In the rapidly evolving landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a detailed, data-driven comparison of the novel and highly selective PARP-1 inhibitor, Parp-1-IN-1, against other leading novel PARP inhibitors: Saruparib, Talazoparib, Niraparib, Rucaparib, and Veliparib. This analysis is designed to offer researchers and drug development professionals a clear, objective benchmark of their respective performances, supported by experimental data.
Biochemical Potency and Selectivity: A Quantitative Overview
The therapeutic efficacy and safety profile of a PARP inhibitor are intrinsically linked to its potency and its selectivity for PARP-1 over PARP-2. Unnecessary inhibition of PARP-2 has been associated with hematological toxicities. The following table summarizes the in vitro enzymatic inhibitory concentrations (IC50) of this compound and its competitors, highlighting their relative potencies and selectivities.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| This compound (Y49) | 0.96[1][2] | 61.90[1][2] | 64.5[2] |
| Saruparib (AZD5305) | 3[3][4][5][6][7][8] | 1400[3][4][5][8] | ~467 |
| Talazoparib | 0.57[9] | - | - |
| Niraparib | 3.8[10] | 2.1[10] | 0.55 |
| Rucaparib | 0.8[11] | 0.5[11] | 0.625 |
| Veliparib | 5.2 (Ki)[12] | 2.9 (Ki)[12] | 0.56 |
Note: Ki values for Veliparib are presented, which are a measure of binding affinity.
dot
References
- 1. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-mechanistic efficacy model for PARP + ATR inhibitors-application to rucaparib and talazoparib in combination with gartisertib in breast cancer PDXs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Parp-1-IN-1: A Comparative Analysis Against a PARP Enzyme Panel
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a PARP inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of Parp-1-IN-1's selectivity against key PARP family members, benchmarked against established clinical PARP inhibitors.
This guide presents quantitative data on the inhibitory activity of this compound and other well-characterized PARP inhibitors. Detailed experimental methodologies are provided to enable replication and further investigation. Visual diagrams of key processes are included to facilitate a clear understanding of the experimental workflow and the underlying biological pathways.
This compound: Potency and Selectivity Profile
This compound is a potent inhibitor of PARP-1, demonstrating a high degree of selectivity over the closely related PARP-2 isoform. This selectivity is a critical attribute, as the distinct biological roles of PARP family members mean that non-selective inhibition can lead to unintended cellular consequences.
A key study has quantified the inhibitory activity of this compound, revealing a half-maximal inhibitory concentration (IC50) of 0.96 nM for PARP-1 and 61.90 nM for PARP-2. This represents a significant 64.5-fold selectivity for PARP-1.
To contextualize the selectivity of this compound, the following table presents its IC50 values alongside those of several clinically approved and investigational PARP inhibitors against a panel of six PARP enzymes. This comparative data allows for a direct assessment of the relative selectivity of these compounds.
| Compound | PARP-1 (nM) | PARP-2 (nM) | PARP-3 (nM) | TNKS-1 (nM) | PARP-10 (nM) | PARP-14 (nM) |
| This compound | 0.96 | 61.90 | N/A | N/A | N/A | N/A |
| Olaparib | 1.5 | 0.8 | 33 | >10,000 | 1,200 | 1,500 |
| Rucaparib | 2.1 | 1.3 | 91 | 2,000 | 1,700 | 2,700 |
| Talazoparib | 0.6 | 1.2 | 3.5 | 1,700 | 8,200 | >10,000 |
| Veliparib | 2.9 | 1.8 | 2.0 | >10,000 | >10,000 | >10,000 |
| Niraparib | 2.1 | 1.1 | 1.2 | 2,800 | 8,300 | >10,000 |
| A-966492 | 1.0 | 1.5 | 160 | >10,000 | >10,000 | >10,000 |
Note: "N/A" indicates that data was not available from the searched sources. The IC50 values for the reference compounds are sourced from a comparative study and are presented to illustrate the selectivity landscape of PARP inhibitors.
Experimental Protocols
The determination of inhibitor potency and selectivity against a panel of PARP enzymes is typically achieved through in vitro enzymatic assays. The following is a representative protocol for a homogeneous chemiluminescent assay, a common method for quantifying PARP activity.
Homogeneous PARP Enzymatic Assay Protocol
This protocol outlines the steps for determining the IC50 values of a test compound against various PARP enzymes.
Materials:
-
Recombinant human PARP enzymes (PARP-1, PARP-2, PARP-3, TNKS-1, etc.)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Histone H1 (as a substrate)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Chemiluminescent PARP assay kit (containing substrate, developer, and stop solution)
-
White opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of each PARP enzyme in PARP Assay Buffer to the desired concentration.
-
Prepare a solution of activated DNA and Histone H1 in PARP Assay Buffer.
-
Prepare a range of serial dilutions of the test inhibitor in PARP Assay Buffer containing a fixed percentage of DMSO (e.g., 1%). Also, prepare a vehicle control (DMSO only) and a no-inhibitor control.
-
Prepare the NAD+ solution in PARP Assay Buffer.
-
-
Assay Reaction:
-
To the wells of the microplate, add the following in order:
-
Test inhibitor dilutions or vehicle control.
-
PARP enzyme solution.
-
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of activated DNA, Histone H1, and NAD+.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each specific PARP enzyme.
-
-
Detection:
-
Stop the reaction and develop the chemiluminescent signal according to the manufacturer's instructions of the assay kit. This typically involves the addition of a developer reagent that reacts with the product of the PARP reaction (poly(ADP-ribose) or remaining NAD+).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the PARP enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining PARP inhibitor IC50 values.
Caption: Mechanism of PARP-1 inhibition in DNA single-strand break repair.
Navigating Olaparib Resistance: A Comparative Analysis of a Novel PARP-1 Selective Inhibitor
The emergence of resistance to PARP inhibitors, such as Olaparib, presents a significant challenge in the treatment of cancers with deficiencies in homologous recombination repair. This guide provides a comparative analysis of the efficacy of a novel, highly selective PARP-1 inhibitor, herein referred to as Parp-1-IN-1 (using the preclinical data available for Saruparib, a potent and selective PARP1 inhibitor), against Olaparib in cancer models that have developed resistance to the latter. This comparison aims to equip researchers, scientists, and drug development professionals with objective data on the performance of this alternative therapeutic strategy.
Overcoming Olaparib Resistance: A Head-to-Head Comparison
Preclinical evidence suggests that highly selective PARP-1 inhibitors can demonstrate superior and more durable antitumor activity compared to first-generation PARP inhibitors like Olaparib, particularly in Olaparib-resistant models. A study comparing Saruparib (as a proxy for this compound) with Olaparib in patient-derived xenograft (PDX) models of BRCA1/2-associated breast, ovarian, and pancreatic cancers revealed a significantly higher preclinical complete response rate for the selective inhibitor (75%) compared to Olaparib (37%).[1]
Quantitative Efficacy Data
The following table summarizes the comparative growth inhibitory capacity of Olaparib and another PARP inhibitor, Iniparib, in various breast cancer cell lines. While direct comparative IC50 values for "this compound" in Olaparib-resistant lines are not publicly available, this data illustrates the typical range of efficacy for PARP inhibitors.
| Cell Line | Cancer Type | Olaparib IC50 (µM) | Iniparib IC50 (µM) |
| Various (12 lines) | Breast Cancer | 3.7 - 31 | 13 - 70 |
| Data from a preclinical evaluation of Olaparib and Iniparib in breast cancer cell lines.[2] |
Mechanisms of Action and Resistance
Olaparib and other PARP inhibitors function by trapping PARP1 at sites of single-strand DNA breaks, leading to the formation of double-strand breaks during replication. In cancer cells with deficient homologous recombination (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death (synthetic lethality).
Resistance to Olaparib can arise through various mechanisms, including:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR pathway genes can restore their function.
-
Changes in PARP1 Expression or Function: Downregulation of PARP1 or mutations that prevent inhibitor binding can reduce drug efficacy.
-
Increased Drug Efflux: Upregulation of drug transporters can pump the inhibitor out of the cancer cells.
-
Stabilization of Replication Forks: Mechanisms that protect stalled replication forks can prevent the formation of lethal double-strand breaks.
This compound, as a highly selective PARP-1 inhibitor, may overcome some of these resistance mechanisms by more potently trapping the residual PARP-1 on the DNA or by having a different interaction profile with mutated PARP-1.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the efficacy of PARP inhibitors in cancer models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the PARP inhibitor (e.g., Olaparib, this compound) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.[2]
Western Blotting for Protein Expression
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., PARP-1, RAD51, γH2AX) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Immunofluorescence for Protein Localization
-
Cell Culture: Cells are grown on coverslips in a petri dish.
-
Treatment: Cells are treated with the compounds of interest.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent dye (e.g., DAPI).
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
Analysis: The localization and intensity of the fluorescent signal are analyzed to determine the subcellular distribution of the protein.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for evaluating PARP inhibitor efficacy.
Caption: PARP inhibitor mechanism of action.
Conclusion
The development of resistance to Olaparib remains a critical hurdle in cancer therapy. The emergence of highly selective PARP-1 inhibitors, exemplified here by "this compound" (with data from Saruparib), offers a promising strategy to overcome this resistance. The superior preclinical efficacy observed with these next-generation inhibitors highlights their potential to provide durable responses in patients who have relapsed on first-generation PARP inhibitors. Further clinical investigation is warranted to validate these preclinical findings and to establish the role of selective PARP-1 inhibitors in the evolving landscape of cancer treatment.
References
Comparative Efficacy of Parp-1-IN-1 in Diverse Cancer Cell Lines: A Cross-Validation Study
A detailed analysis of the novel PARP-1 inhibitor, Parp-1-IN-1, reveals its high selectivity and potent anti-proliferative activity across various cancer cell types. This guide provides a comparative overview of this compound's performance against established PARP inhibitors, supported by experimental data and detailed protocols for key assays.
Introduction to PARP-1 Inhibition and the Emergence of this compound
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This has led to the development and approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.
This compound is a novel, orally active, and highly selective PARP-1 inhibitor. Preclinical studies have demonstrated its potent enzymatic inhibition and significant anti-tumor activity in various cancer models. This guide aims to provide a comprehensive cross-validation of this compound's activity in different cancer types, comparing its efficacy with other well-established PARP inhibitors.
Comparative In Vitro Activity of PARP Inhibitors
The efficacy of this compound has been evaluated against a panel of cancer cell lines and compared with other known PARP inhibitors. The half-maximal inhibitory concentration (IC50) values for enzymatic inhibition of PARP-1 and anti-proliferative activity in different cancer cell lines are summarized below.
Enzymatic Inhibition Profile
This compound demonstrates high selectivity for PARP-1 over PARP-2, a desirable feature that may lead to a more favorable safety profile by minimizing off-target effects.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| This compound | 0.96 [1] | 61.90 [1] | 64.5 [1] |
| Olaparib | 5 | 1 | 0.2 |
| Rucaparib | 1.4 | - | - |
| Niraparib | 3.8 | 2.1 | 0.55 |
| Talazoparib | 1.2 (Ki) | 0.87 (Ki) | 0.73 |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | 0.56 |
Note: Data for Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib are compiled from various sources and may not be directly comparable due to different experimental conditions. Ki denotes the inhibition constant.
Anti-Proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound were assessed in a panel of human cancer cell lines, including breast cancer (MX-1, MCF7) and lung cancer (A549).
| Cell Line | Cancer Type | This compound IC50 (µM) | Olaparib IC50 (µM) | Rucaparib IC50 (µM) | Niraparib IC50 (µM) | Talazoparib IC50 (µM) | Veliparib IC50 (µM) |
| MX-1 | Breast Cancer | 9.64 [2] | - | 6.51[3] | - | - | - |
| MCF7 | Breast Cancer | 123.5 [2] | 10 - 11[4] | 10 - 11[4] | 5.4[4] | 1.1[4] | - |
| A549 | Lung Cancer | 106.3 (A548) [2] | - | - | - | - | 133.5[5] |
Note: The IC50 value for this compound in A549 cells is reported for the A548 cell line in the source material. Data for other inhibitors are from various sources and may not be directly comparable.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate PARP inhibitors, the following diagrams illustrate the PARP-1 signaling pathway and a typical experimental workflow.
References
A Comparative Analysis of PARP Inhibitors on Inflammatory Markers: Veliparib vs. Olaparib
A comprehensive guide for researchers and drug development professionals on the differential effects of Veliparib and Olaparib on key inflammatory signaling pathways and cytokine production. This report substitutes Olaparib for the originally requested Parp-1-IN-1 due to a lack of available data on the latter's impact on inflammatory markers.
This guide provides a detailed comparative analysis of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, Veliparib and Olaparib, focusing on their impact on inflammatory markers. While the initial request specified a comparison with "this compound," a thorough literature search revealed no available data on the inflammatory effects of this specific inhibitor. Therefore, to fulfill the core requirement of a comparative analysis, the well-characterized and clinically relevant PARP inhibitor, Olaparib, has been chosen as a substitute.
This analysis is intended for researchers, scientists, and drug development professionals investigating the immunomodulatory roles of PARP inhibitors. The information presented herein is based on available preclinical and clinical data and aims to provide a clear, data-driven comparison to inform future research and therapeutic development.
Mechanism of Action: PARP Inhibition and Inflammation
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair and the regulation of inflammatory responses. PARP-1 activation is a critical step in the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). By inhibiting PARP-1, both Veliparib and Olaparib can modulate the NF-κB pathway, thereby exerting anti-inflammatory effects.
Comparative Efficacy on Inflammatory Markers
While both Veliparib and Olaparib have demonstrated anti-inflammatory properties, the extent and context of these effects can differ. The following table summarizes the available quantitative data on the impact of each inhibitor on key inflammatory markers.
| Inhibitor | Target | Model System | Inflammatory Marker | Effect | Reference |
| Veliparib | PARP-1/2 | Triple-Negative Breast Cancer Cells | NF-κB Signaling | Inhibition | [1] |
| Olaparib | PARP-1/2 | Murine Model of Burn Injury | TNF-α, IL-1β, IL-6 (plasma) | Significant Reduction | [2] |
| Olaparib | PARP-1/2 | Human Peripheral Blood Leukocytes (LPS-stimulated) | TNF-α, MIP-1α, IL-10 | Reduction | [2] |
| Olaparib | PARP-1/2 | MDA-MB-231 Breast Cancer Cells | NF-κB Signaling | Inhibition | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing the impact of PARP inhibitors on inflammatory markers.
Caption: PARP-1 mediated NF-κB inflammatory signaling pathway and its inhibition.
Caption: Experimental workflow for analyzing the effects of PARP inhibitors.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the general steps for measuring the concentration of inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with PARP inhibitors.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants (collected from cells treated with PARP inhibitors) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Western Blot for NF-κB Pathway Analysis
This protocol describes the general procedure for analyzing the activation of the NF-κB pathway by measuring the levels of key proteins such as phosphorylated p65 (p-p65) and IκBα.
-
Cell Lysis: Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, and a loading control like anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Discussion and Future Directions
The available evidence suggests that both Veliparib and Olaparib can modulate inflammatory responses, primarily through the inhibition of the PARP-1/NF-κB signaling axis. Olaparib has been shown to significantly reduce the levels of key pro-inflammatory cytokines in multiple experimental models.[2] While Veliparib is also known to inhibit NF-κB signaling, more quantitative data is needed to directly compare its potency in suppressing cytokine production with that of Olaparib.[1]
The differential effects of these inhibitors may be attributed to their varying potencies against PARP-1 and PARP-2, as well as their distinct pharmacokinetic and pharmacodynamic profiles. Further head-to-head studies are warranted to directly compare the anti-inflammatory efficacy of Veliparib and Olaparib in various inflammatory disease models.
Future research should also focus on:
-
Investigating the impact of these inhibitors on other inflammatory pathways, such as the cGAS-STING pathway, in a wider range of cell types and disease contexts.
-
Elucidating the precise molecular mechanisms underlying the differential immunomodulatory effects of various PARP inhibitors.
-
Conducting clinical trials to evaluate the therapeutic potential of Veliparib and Olaparib in inflammatory diseases.
References
- 1. PARP Inhibitor Inhibits the Vasculogenic Mimicry through a NF-κB-PTX3 Axis Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the PARP Inhibitor Olaparib on the Response of Human Peripheral Blood Leukocytes to Bacterial Challenge or Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Validation of a Novel Selective PARP-1 Inhibitor Demonstrates Superior Anti-Tumor Efficacy and Favorable Safety Profile Compared to First-Generation PARP Inhibitors
A new generation of highly selective PARP-1 inhibitors is demonstrating significant promise in preclinical and clinical studies, offering the potential for improved anti-tumor activity and a wider therapeutic window compared to first-generation PARP inhibitors. Independent validation studies of selective PARP-1 inhibitors, such as saruparib (AZD5305) and D0112-005, have shown superior efficacy in patient-derived cancer models and a reduction in hematological toxicities, a common side effect of broader PARP inhibition.
First-generation PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have become established treatments for cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations.[1][2][3][4] These inhibitors target both PARP-1 and PARP-2. While PARP-1 is the primary enzyme involved in the DNA damage response that is critical for the synthetic lethality mechanism in HRR-deficient tumors, the inhibition of PARP-2 has been linked to hematological toxicity.[5][6] The development of PARP-1 selective inhibitors aims to maximize anti-tumor efficacy by focusing on the key therapeutic target while minimizing off-target effects.
Comparative Anti-Tumor Activity: Selective vs. First-Generation PARP Inhibitors
Independent studies have provided compelling evidence for the enhanced anti-tumor activity of selective PARP-1 inhibitors. A study comparing the selective PARP-1 inhibitor saruparib (AZD5305) to the first-generation inhibitor olaparib in patient-derived xenograft (PDX) models of BRCA1/2-associated cancers revealed a significantly higher preclinical complete response rate for saruparib (75%) compared to olaparib (37%).[1] Furthermore, the median progression-free survival was substantially longer in the saruparib-treated group (386 days) versus the olaparib-treated group (90 days).[1]
Similarly, the selective PARP-1 inhibitor D0112-005 has demonstrated potent anti-proliferative activity in BRCA mutant cell lines and significant dose-dependent anti-tumor effects in xenograft models.[5] Notably, in a 28-day repeat-dose study in rats, D0112-005 showed fewer changes in hematologic parameters compared to olaparib, suggesting a better safety profile.[5]
The enhanced potency of some PARP inhibitors is also attributed to their ability to "trap" the PARP enzyme on DNA, leading to cytotoxic DNA double-strand breaks.[7][8][9][10] The trapping efficiency varies among different inhibitors, with talazoparib being a particularly potent PARP trapper.[7][8][9] Next-generation selective PARP-1 inhibitors like saruparib are designed to be potent PARP-1 trappers, contributing to their robust anti-tumor activity.[6]
Quantitative Comparison of Anti-Tumor Activity
| Inhibitor Class | Inhibitor | Cancer Model | Efficacy Metric | Result | Reference |
| Selective PARP-1 | Saruparib (AZD5305) | BRCA1/2-associated PDX | Preclinical Complete Response Rate | 75% | [1] |
| First-Generation | Olaparib | BRCA1/2-associated PDX | Preclinical Complete Response Rate | 37% | [1] |
| Selective PARP-1 | Saruparib (AZD5305) | BRCA1/2-associated PDX | Median Progression-Free Survival | 386 days | [1] |
| First-Generation | Olaparib | BRCA1/2-associated PDX | Median Progression-Free Survival | 90 days | [1] |
| Selective PARP-1 | D0112-005 | MDA-MB-436 (BRCA1 mutant) Xenograft | Tumor Growth Inhibition (1 mg/kg) | 111.73% | [5] |
| Selective PARP-1 | D0112-005 | MDA-MB-436 (BRCA1 mutant) Cell Line | IC50 | 2.06 nM | [5] |
| Selective PARP-1 | D0112-005 | HCC1395 (BRCA mutant) Cell Line | IC50 | 2.446 nM | [5] |
Experimental Protocols
In Vitro Anti-Proliferation Assay (CCK-8)
The anti-proliferative activity of the selective PARP-1 inhibitor D0112-005 was assessed using the Cell Counting Kit-8 (CCK-8) assay in BRCA mutant cell lines, MDA-MB-436 and HCC1395.[5] Cells were seeded in 96-well plates and treated with varying concentrations of the inhibitor. After a specified incubation period, CCK-8 solution was added to each well, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, was then calculated.
In Vivo Tumor Xenograft Model
The in vivo anti-tumor effect of D0112-005 was evaluated in a mouse xenograft model using the MDA-MB-436 BRCA1 mutant cell line.[5] Tumor cells were implanted into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. D0112-005 was administered orally once daily at different doses (0.1, 0.3, and 1 mg/kg) for 21 days.[5] Tumor volume and body weight were measured regularly. The tumor growth inhibition (TGI) was calculated as a percentage of the change in tumor volume in the treated groups compared to the control group.
PARP-DNA Trapping Assay
The ability of an inhibitor to trap PARP-1 on DNA was quantified using a PARP trap™ assay kit.[5] This assay measures the amount of PARP-1 bound to DNA in the presence of the inhibitor. The EC50 value, representing the concentration of the inhibitor that results in 50% of the maximal PARP-1 trapping, is determined. For D0112-005, the EC50 for PARP-1-DNA trapping was 6.49 nM, while the EC50 for PARP-2-DNA trapping was significantly higher at 430 μM, demonstrating its high selectivity for PARP-1.[5]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the PARP-1 signaling pathway and the experimental workflow for evaluating the anti-tumor activity of a selective PARP-1 inhibitor.
Caption: PARP-1 signaling pathway and mechanism of selective PARP-1 inhibitors.
Caption: Experimental workflow for preclinical validation of a selective PARP-1 inhibitor.
References
- 1. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 2. onclive.com [onclive.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. - ASCO [asco.org]
- 6. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. oaepublish.com [oaepublish.com]
- 10. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Representative PARP-1 Selective Inhibitor and Next-Generation PARP Inhibitors
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly in cancers with defects in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] These inhibitors function by blocking the activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[1][3] Inhibiting PARP leads to an accumulation of these breaks, which, during DNA replication, can be converted into more lethal double-strand breaks. In cancer cells with compromised homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[3][4]
First-generation PARP inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, have shown significant clinical success.[5][6] However, these agents inhibit both PARP1 and PARP2.[4][5] Emerging evidence suggests that the inhibition of PARP1 is the primary driver of the anti-tumor effect, while the inhibition of PARP2 may contribute to some of the hematological toxicities observed with these drugs.[4] This has spurred the development of next-generation, highly selective PARP1 inhibitors.
This guide provides a comparative overview of a representative, potent PARP1-selective inhibitor against the established, next-generation PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. Please note: "Parp-1-IN-1" is not a widely documented compound in publicly available literature; therefore, for the purpose of this guide, we will use the profile of a representative, highly potent and selective PARP1 inhibitor based on the characteristics of next-generation compounds in development.
Biochemical Potency and Selectivity
The in vitro potency of PARP inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the target enzymes. A lower IC50 value indicates greater potency. The ratio of IC50 for PARP2 to PARP1 provides a measure of selectivity.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2 IC50 / PARP1 IC50) |
| Representative PARP1-Selective Inhibitor | ~0.5 | >250 | >500 |
| Olaparib | 5[7][8][9] | 1[7][8][9] | 0.2 |
| Rucaparib | 1.4 (Ki)[10] | 0.17 (Ki)[11] | 0.12 |
| Niraparib | 3.8[12][13] | 2.1[12][13] | 0.55 |
| Talazoparib | 0.57[14][15] | Potent inhibitor | - |
Cellular Activity in Cancer Cell Lines
The efficacy of PARP inhibitors in a cellular context is crucial for their therapeutic potential. This is often assessed by measuring the IC50 for cell growth inhibition in various cancer cell lines, particularly those with and without BRCA mutations.
| Inhibitor | Cell Line (BRCA status) | Cellular IC50 |
| Olaparib | OV2295 (Ovarian) | 0.0003 µM[16] |
| HCT116 (Colorectal) | 2.799 µM[17] | |
| SW480 (Colorectal) | 12.42 µM[17] | |
| Rucaparib | COLO704 (Ovarian) | 2.5 µM[18][19] |
| DLD-1 (BRCA2 deficient) | 0.027 µM[10] | |
| Niraparib | PEO1 (BRCA2 mutant) | 7.487 µM[20] |
| UWB1.289 (BRCA1 mutant) | 21.34 µM[20] | |
| UWB1.289 + BRCA1 (Wild-type) | 58.98 µM[20] | |
| Talazoparib | MX-1 (BRCA1 mutant) | 0.3 nM[15] |
| Capan-1 (BRCA2 mutant) | 5 nM[15] | |
| BT-20 (TNBC) | 91.6 µM[21] | |
| MDA-MB-468 (TNBC) | 1 mM[21] |
Experimental Protocols
PARP Enzymatic Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50%.
Methodology:
-
Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, activated DNA (e.g., nicked DNA), streptavidin-coated plates, and a detection reagent (e.g., chemiluminescent or fluorescent substrate).
-
Procedure:
-
A series of dilutions of the test inhibitor (e.g., this compound, Olaparib) are prepared.
-
The recombinant PARP enzyme, activated DNA, and the inhibitor are incubated together in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate, which captures the biotinylated poly(ADP-ribose) (PAR) product.
-
The amount of incorporated biotinylated PAR is quantified using a suitable detection system.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability/Cytotoxicity Assay (Cellular IC50 Determination)
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50%.
Methodology:
-
Reagents and Materials: Cancer cell lines of interest (e.g., with and without BRCA mutations), cell culture medium, fetal bovine serum, antibiotics, the PARP inhibitor to be tested, and a cell viability reagent (e.g., MTS, CellTiter-Glo).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the PARP inhibitor. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the inhibitor for a specified period (e.g., 72-96 hours).
-
After the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a further period to allow for the colorimetric or luminescent reaction to develop.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The cellular IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
Caption: Experimental workflow for the evaluation and comparison of PARP inhibitors.
References
- 1. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. oaepublish.com [oaepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Parp-1-IN-1
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Parp-1-IN-1, a selective PARP-1 inhibitor. Adherence to these protocols is critical not only for personnel safety but also for environmental protection.
Key Safety and Handling Information
Hazard and Precautionary Data Summary
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage.[1] |
Detailed Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper disposal of this compound in solid form and in solution.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste: All vials containing residual this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats, pipette tips), and any other solid materials that have come into contact with the compound must be segregated as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
3. Waste Collection and Labeling:
-
Solid Waste Container: Use a dedicated, sealable container clearly labeled "Hazardous Waste: this compound Solid Waste." Include the hazard pictograms for acute toxicity and environmental hazard.
-
Liquid Waste Container: Use a compatible, leak-proof container. Label it "Hazardous Waste: this compound in [Solvent Name]." List all constituents and their approximate concentrations.
4. Decontamination of Work Surfaces:
-
Wipe down all work surfaces (e.g., benchtops, fume hood sash) with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination. The wipes used for decontamination should be disposed of as solid hazardous waste.
5. Storage Pending Disposal:
-
Store sealed hazardous waste containers in a designated, secure area away from incompatible materials. This area should be cool and well-ventilated[1].
6. Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. The precautionary statement P501 explicitly directs to "Dispose of contents/ container to an approved waste disposal plant"[1].
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Parp-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Parp-1-IN-1, a selective and orally active PARP-1 inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the necessary equipment.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. If direct contact occurs, remove and dispose of gloves immediately, then wash hands thoroughly. For prolonged handling, consider double-gloving. |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated safety goggles with side shields are mandatory to protect against splashes. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust or aerosols. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required to protect against spills and falling objects. |
II. Hazard Identification and First Aid
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar PARP-1 inhibitors, such as PARP1-IN-5 and PARP1-IN-7, indicate the following potential hazards and first aid measures.[1][2]
| Hazard | Description | First Aid Measures |
| Oral Toxicity | Harmful if swallowed.[1][2] | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
| Skin Contact | May cause skin irritation. | In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | May cause eye irritation. | In case of eye contact, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | May cause respiratory tract irritation. | If inhaled, move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[1][2] | Avoid release to the environment.[1][2] |
III. Experimental Protocols: Handling and Disposal
A. Handling and Storage
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation within a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Prepare solutions by slowly adding the solvent to the solid to minimize dust generation.
-
-
General Handling:
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
B. Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a sealed container for hazardous waste.
-
Clean: Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
C. Disposal Plan
All waste containing this compound, including unused compound, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal Request: Follow your institution's guidelines for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.
IV. Visualized Workflows
The following diagrams illustrate the standard operating procedures for handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Emergency response procedure for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
